Aminopterine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZGACDUOSZQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858993 | |
| Record name | N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54-62-6, 1236566-87-2 | |
| Record name | aminopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | aminopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dawn of a New Era: A Technical History of Aminopterin in Chemotherapy
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of aminopterin into clinical practice represents a watershed moment in medical history, marking the beginning of the modern era of cancer chemotherapy. Before its discovery, a diagnosis of acute lymphoblastic leukemia (ALL) in children was invariably and rapidly fatal. Aminopterin was the first agent to demonstrate that a rationally designed chemical compound could induce temporary, yet significant, remissions in this devastating disease. This guide provides a detailed examination of its history, mechanism of action, pivotal clinical trials, and enduring legacy.
The Scientific Prelude: Folic Acid and Malignancy
In the 1940s, pathologist Dr. Sidney Farber of Harvard Medical School observed that folic acid, a vitamin crucial for DNA metabolism, appeared to accelerate the proliferation of leukemic cells in children with ALL[1][2][3]. This counterintuitive finding sparked a revolutionary idea: if an essential metabolite fuels cancer growth, perhaps an antagonist—a chemical mimic that blocks the metabolite's function—could starve the malignant cells. This principle of antimetabolite therapy was a paradigm shift from the serendipitous discovery of nitrogen mustards' effects on lymphomas[1].
Working in collaboration with researchers at Lederle Laboratories, including Dr. Yellapragada Subbarow who led the synthesis effort, a series of folic acid analogues were developed[1][4]. Among these, 4-aminopteroyl-glutamic acid, or aminopterin, was selected for further study[5].
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Aminopterin exerts its cytotoxic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR)[4][6]. DHFR is a critical enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential one-carbon carrier required for the de novo synthesis of purines and, crucially, thymidylate, a necessary precursor for DNA synthesis and repair.
By binding to DHFR with high affinity, aminopterin competitively blocks the production of THF[4][7][8]. This blockade leads to a depletion of the nucleotide precursors essential for DNA, RNA, and protein synthesis, ultimately halting cell division and inducing apoptosis in rapidly proliferating cells like leukemic blasts[4][5].
References
- 1. History of cancer chemotherapy - Wikipedia [en.wikipedia.org]
- 2. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]
- 4. Aminopterin - Wikipedia [en.wikipedia.org]
- 5. discover.nci.nih.gov [discover.nci.nih.gov]
- 6. Aminopterin, Methotrexate, Trimethoprim, and Folic Acid [mail.almerja.net]
- 7. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Aminopterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a 4-amino derivative of folic acid, is a potent antineoplastic and immunosuppressive agent. Historically, it was the first drug to induce remissions in children with leukemia.[1] Although largely supplanted by methotrexate due to the latter's perceived better therapeutic index, there is renewed interest in aminopterin. This interest stems from its distinct metabolic profile, including superior tumor cell uptake and polyglutamylation compared to methotrexate. This guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of aminopterin, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support further research and development.
Pharmacokinetics
The disposition of aminopterin in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing strategies and minimizing toxicity.
Absorption
Aminopterin exhibits excellent oral bioavailability. Studies in human patients have demonstrated an oral bioavailability of approximately 83.5%.[2]
Distribution
Metabolism
The primary metabolic pathway for aminopterin within the cell is polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase, involves the addition of multiple glutamate residues to the aminopterin molecule. These polyglutamated forms are more effectively retained within the cell and are potent inhibitors of dihydrofolate reductase (DHFR).[3] Aminopterin has been shown to be a better substrate for folylpolyglutamate synthetase compared to methotrexate. While some early research suggested acetylation as a potential detoxification pathway in the liver, the primary focus of recent studies has been on intracellular polyglutamylation as the key metabolic step for its therapeutic and toxic effects.[3]
Excretion
Consistent with the excretion of other antifolates like methotrexate, aminopterin is primarily cleared by the kidneys.[1] While detailed studies on the excretion of aminopterin and its metabolites are not extensively covered in the provided search results, it is understood that renal function is a critical determinant of its clearance and potential for toxicity.
Pharmacokinetic Parameters
The following table summarizes the available human pharmacokinetic parameters for aminopterin.
| Parameter | Value | Species | Administration | Source(s) |
| Half-life (t½) | 3.64 ± 0.28 hours | Human | Intravenous | [2] |
| Area Under the Curve (AUC) | 1.20 ± 0.09 µmol·h/L | Human | Intravenous (2.5 mg/m²) | [2] |
| 1.05 ± 0.14 µmol·h/L | Human | Oral (2.5 mg/m²) | [2] | |
| Oral Bioavailability (F) | 83.5% ± 8.3% | Human | [2] |
Pharmacodynamics
The pharmacodynamic effects of aminopterin are a direct consequence of its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.
Mechanism of Action
Aminopterin competitively inhibits DHFR, binding to the enzyme's active site with high affinity.[1] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The depletion of THF leads to the cessation of DNA replication, RNA synthesis, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis.[1]
Cellular Uptake and Polyglutamylation
Aminopterin is actively transported into cells via the reduced folate carrier. Once inside the cell, it undergoes extensive polyglutamylation. These polyglutamated forms of aminopterin are not only retained within the cell for longer periods but also exhibit potent inhibitory activity against DHFR and other folate-dependent enzymes. Studies have shown that aminopterin is more efficiently transported into and polyglutamylated in tumor cells compared to methotrexate.[4]
Quantitative Pharmacodynamic Data
The following table summarizes key quantitative pharmacodynamic parameters for aminopterin.
| Parameter | Value | System | Source(s) |
| Ki (DHFR) | 3.7 pM | Cell-free assay | |
| Km (Cellular Uptake) | 16 ± 3 µM | Mouse small intestine epithelial cells | |
| Vmax (Cellular Uptake) | 57 ± 8 pmol/min/10⁷ cells | Mouse small intestine epithelial cells |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections outline key experimental protocols for studying the pharmacokinetics and pharmacodynamics of aminopterin.
Quantification of Aminopterin in Plasma (HPLC Method)
Objective: To determine the concentration of aminopterin in plasma samples for pharmacokinetic analysis.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column.
-
Acetonitrile, water (HPLC grade).
-
Formic acid or other suitable buffer.
-
Aminopterin standard.
-
Plasma samples.
-
Protein precipitation agent (e.g., methanol, trichloroacetic acid).
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Inject a known volume of the reconstituted sample onto the HPLC system.
-
Perform a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the eluent at the appropriate wavelength for aminopterin (e.g., 282 nm) or use mass spectrometry for more sensitive and specific detection.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of aminopterin.
-
Determine the concentration of aminopterin in the plasma samples by comparing their peak areas to the standard curve.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of aminopterin against DHFR.
Materials:
-
Recombinant human DHFR.
-
Dihydrofolate (DHF).
-
NADPH.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Aminopterin.
-
96-well microplate reader.
Procedure:
-
Add assay buffer, DHFR enzyme, and varying concentrations of aminopterin to the wells of a 96-well plate.
-
Incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the rate of reaction for each aminopterin concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the aminopterin concentration.
In Vivo Acute and Chronic Toxicity Study in Mice
Objective: To assess the acute and chronic toxicity of aminopterin in a mouse model.
Acute Toxicity Study:
-
Use a sufficient number of mice (e.g., 5 per group, both sexes).
-
Administer single escalating doses of aminopterin via the desired route (e.g., intraperitoneal or oral).
-
Observe the animals for mortality, clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur), and any behavioral changes for a period of 14 days.[5]
-
Determine the maximum tolerated dose (MTD) and the LD50 (dose causing 50% mortality).
Chronic Toxicity Study:
-
Use a larger cohort of mice (e.g., 10-20 per group, both sexes).
-
Administer repeated doses of aminopterin at sublethal concentrations over an extended period (e.g., 28 days or longer).[6][7]
-
Monitor the animals for long-term effects on body weight, food and water consumption, and overall health.
-
At the end of the study, collect blood for hematological and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.[8][9]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of aminopterin's mechanism of action and common experimental workflows.
Figure 1. Mechanism of Action of Aminopterin.
Figure 2. Experimental Workflow for PK/PD Studies.
Figure 3. Relationship between PK and PD of Aminopterin.
Conclusion
Aminopterin remains a compound of significant interest due to its potent antifolate activity and favorable pharmacokinetic and pharmacodynamic properties compared to methotrexate in certain contexts. This technical guide has summarized the current understanding of its ADME, mechanism of action, and has provided a framework for key experimental protocols. Further research to fully elucidate its pharmacokinetic profile, including a more detailed characterization of its metabolites and excretion pathways, and a broader assessment of its efficacy across a wide range of cancer types, is warranted. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and drug development professionals in the continued exploration of aminopterin's therapeutic potential.
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. Phase I and pharmacokinetic trial of aminopterin in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DETOXICATION OF A-METHOPTERIN AND AMINOPTERIN BY THE ACETYLATING ENZYME OF LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Toxicology Services - Enamine [enamine.net]
- 9. Toxicology | MuriGenics [murigenics.com]
An In-depth Technical Guide to the Structure and Chemical Properties of Aminopterin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of aminopterin, a potent folic acid antagonist.
Chemical Structure and Identification
Aminopterin, with the IUPAC name (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, is a synthetic derivative of pterin.[1] It is structurally composed of three key moieties: a pteridine ring, a p-aminobenzoic acid (PABA) fragment, and a glutamic acid tail. This structure is fundamentally related to folic acid, differing by the substitution of an amino group for a hydroxyl group at the C4 position of the pteridine ring. This seemingly minor alteration is responsible for its potent biological activity.
Below is a diagram illustrating the logical relationship between the core components of the aminopterin molecule.
Caption: Logical diagram showing the three core moieties of aminopterin.
Physicochemical Properties
Aminopterin is typically supplied as a yellow or orange-yellow crystalline powder.[1][2] Its quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₈O₅ | [1][2][3] |
| Molecular Weight | 440.41 g/mol | [1][3] |
| Melting Point | 222-235 °C (with decomposition) | [1][4] |
| pKa | 5.5 (for a carboxylic acid moiety) | [1][5] |
| Water Solubility | Slightly to moderately soluble | [2][3] |
| Other Solubilities | Soluble in DMSO, methanol, and 2N NaOH. Slightly soluble in ethanol. | [3][6] |
| LogP | -1.8 | [1] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Aminopterin exerts its biological effects primarily through the potent and competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[7][8] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][5][7]
By binding with high affinity to DHFR, aminopterin blocks the production of THF.[3] This leads to a depletion of the nucleotide precursors necessary for DNA replication and cell division, thereby halting the proliferation of rapidly dividing cells, such as cancer cells.[7][8] This mechanism is the basis for its use as a chemotherapeutic agent.[8] Aminopterin is actively transported into cells via the folate transporter and is subsequently converted to polyglutamate metabolites, which are also potent inhibitors of DHFR.[3]
The following diagram illustrates the inhibitory action of aminopterin on the folate synthesis pathway.
Caption: Aminopterin competitively inhibits DHFR, halting DNA synthesis.
Experimental Protocols
General Protocol for Determination of Melting Point
The melting point of aminopterin can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small, dry sample of crystalline aminopterin is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for an initial rapid determination.
-
Observation: For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. Aminopterin typically melts with decomposition.[4]
Protocol for In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a typical colorimetric assay to determine the inhibitory activity of aminopterin against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH to NADP+.[9][10][11]
-
Reagent Preparation:
-
Assay Buffer: 0.05 M Tris buffer, pH 7.5.[12]
-
Substrate Solution: Prepare a solution of dihydrofolic acid (DHF) in the assay buffer.
-
Cofactor Solution: Prepare a solution of NADPH in the assay buffer.
-
Enzyme Solution: Dilute recombinant DHFR enzyme to a working concentration in ice-cold assay buffer.
-
Inhibitor (Aminopterin) Solution: Prepare a stock solution of aminopterin in a suitable solvent (e.g., DMSO) and create a serial dilution series.[9]
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to each well.
-
Add the aminopterin dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the DHFR enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the DHF and NADPH solutions to all wells.[9][12]
-
The final reaction volume is typically 200 µL.[9]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of aminopterin.
-
Plot the percentage of enzyme inhibition against the logarithm of the aminopterin concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for an in vitro DHFR colorimetric inhibition assay.
References
- 1. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. toku-e.com [toku-e.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Aminopterin | 54-62-6 [chemicalbook.com]
- 6. Aminopterin - LKT Labs [lktlabs.com]
- 7. Aminopterin - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
- 12. scispace.com [scispace.com]
Pioneering Antifolate Therapy: A Technical Overview of Early Aminopterin Studies in Pediatric Leukemia
An In-depth Guide for Researchers and Drug Development Professionals
The mid-20th century marked a pivotal turning point in the fight against pediatric leukemia, a disease that was previously uniformly fatal. The pioneering work of Dr. Sidney Farber and his colleagues with the folic acid antagonist, aminopterin, ushered in the era of chemotherapy and demonstrated for the first time that chemical agents could induce temporary remissions in this devastating disease. This technical guide provides a comprehensive analysis of these early, groundbreaking studies, focusing on the quantitative outcomes, experimental methodologies, and the underlying biochemical pathways.
Quantitative Data from Early Clinical Trials
The initial clinical trials of aminopterin in children with acute leukemia, while small by modern standards, produced unprecedented results that laid the foundation for decades of cancer research. The following tables summarize the key quantitative data from these seminal studies.
| Table 1: Farber et al. 1948 Landmark Clinical Trial | |
| Parameter | Value |
| Number of Patients | 16 children with acute leukemia[1][2][3] |
| Treatment | Aminopterin |
| Outcome | 10 out of 16 patients achieved temporary remissions[1][2][3] |
| Notable Adverse Effects | Severe stomatitis, bone marrow aplasia[1][3] |
| Table 2: Follow-up and Subsequent Early Studies | | | :--- | :--- | :--- | | Study | Patient Cohort | Key Findings | | Farber 1949 | Approx. 60 children with acute leukemia | Over 50% experienced significant remissions[2][4] | | Dameshek et al. | 32 patients with leukemia | 10 patients achieved remission[2] | | Pierce 1951 | 12 children with acute lymphatic leukemia | 6 of 12 showed temporary benefit; 1 partial remission lasting 14 months[1] |
Experimental Protocols
The methodologies employed in these early trials, though less standardized than modern clinical studies, were meticulously documented and represent a significant advancement for their time.
Patient Population: The initial cohort in Farber's 1948 study consisted of 16 children in the advanced stages of acute leukemia.[2] The diagnosis was confirmed through bone marrow and peripheral blood analysis.[5]
Drug Administration and Dosage: Aminopterin was administered orally each day.[5] The daily dosage was adjusted within a range of 0.25 to 1.0 mg, with modifications made based on the patient's response and the emergence of toxic side effects.[2]
Monitoring and Response Assessment: Patients were closely monitored for clinical and hematological changes. Remission was characterized by a significant reduction or complete disappearance of leukemic blasts from the peripheral blood and bone marrow, coupled with the recovery of normal blood cell production.[3][6] Clinical improvements included the regression of hepatosplenomegaly and, in some cases, subcutaneous leukemic nodules.[3][6]
Management of Toxicity: A major challenge in these early studies was the significant toxicity of aminopterin. Severe stomatitis (mouth ulcers) and bone marrow suppression were common.[1][3][6] In an attempt to mitigate these effects, crude liver extract was administered, though with limited success.[2] Therapy was discontinued if severe toxicity persisted.[2]
Mechanism of Action and Signaling Pathway
Aminopterin is a potent antifolate agent that functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][7] This inhibition disrupts the metabolic pathway responsible for converting folic acid into its active form, tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, aminopterin effectively halts the rapid proliferation of leukemic cells, which have a high demand for these nucleic acid precursors.[1]
Experimental Workflow
The general workflow of these pioneering studies involved a sequence of steps from patient diagnosis to the assessment of treatment outcomes.
Conclusion
The initial studies of aminopterin in pediatric leukemia, led by Dr. Sidney Farber, were a monumental achievement in the history of medicine. Despite the temporary nature of the remissions and the significant toxicity of the drug, these trials provided the crucial proof-of-concept that chemotherapy could be a viable strategy for treating cancer.[1] This pioneering work directly led to the development of methotrexate, a less toxic analogue of aminopterin that remains a cornerstone of modern combination chemotherapy for acute lymphoblastic leukemia.[2][4] The data and methodologies from these early investigations, while rudimentary by today's standards, established the fundamental principles of antimetabolite therapy and ignited a new era of hope and research in the quest to cure childhood leukemia.
References
- 1. benchchem.com [benchchem.com]
- 2. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jameslindlibrary.org [jameslindlibrary.org]
- 5. ccjm.org [ccjm.org]
- 6. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Cytotoxicity of Aminopterin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of aminopterin, a potent antifolate agent, against various cancer cell lines. It delves into its mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its study.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
Aminopterin, a 4-amino derivative of folic acid, exerts its cytotoxic effects primarily through the potent and competitive inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF is an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[2][3]
By binding to DHFR with high affinity, aminopterin depletes the intracellular pool of THF.[2] This cessation of nucleotide synthesis disproportionately affects rapidly proliferating cells, such as cancer cells, leading to the inhibition of DNA replication and cell division, and ultimately resulting in apoptosis (programmed cell death).[1][2] The resulting cellular stress triggers the intrinsic apoptotic pathway, characterized by the activation of initiator caspases like caspase-9, which in turn activate executioner caspases, including caspase-3.[1]
A key aspect of aminopterin's activity is its intracellular conversion to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained more effectively within the cell and exhibit increased inhibitory activity against DHFR and other folate-dependent enzymes.[2] Some studies suggest that aminopterin undergoes more extensive and rapid polyglutamylation in certain leukemia cells compared to its analogue, methotrexate, which may contribute to its greater potency.[2]
Quantitative Analysis of Cytotoxicity
The in vitro potency of aminopterin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of aminopterin in various cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |
| CCRF-CEM | Human Acute Lymphoblastic Leukemia | 72 hours | 4.4 | [4] |
| L1210 | Murine Leukemia | 48 hours | 1.9 | [4] |
| L1210/R81 (Resistant) | Murine Leukemia | Not Specified | 84,000 | [4] |
| L929 | Murine Fibrosarcoma | Not Specified | 2.3 | [4] |
| SCC-25 | Human Squamous Cell Carcinoma | Not Specified | 6.9 | [4] |
| SCC-7 | Murine Squamous Carcinoma | Not Specified | 4 | [4] |
| Pediatric Leukemia/Lymphoma (Median) | Leukemia and Lymphoma | 120 hours | 17 | [5][6] |
| COG-LL-356 | Acute Lymphoblastic Leukemia | 72 hours | Sensitive | [7] |
| NALM-6 | Acute Lymphoblastic Leukemia | 72 hours | Sensitive | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.
Signaling Pathways and Experimental Workflows
To understand the mechanism of aminopterin and to design experiments for its evaluation, it is crucial to visualize the involved signaling pathways and experimental workflows.
Aminopterin's Impact on Folate Metabolism and Apoptosis
The following diagram illustrates the central role of DHFR in folate metabolism and how its inhibition by aminopterin leads to the downstream activation of the apoptotic pathway.
Caption: Aminopterin inhibits DHFR, disrupting nucleotide synthesis and inducing apoptosis.
General Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a typical experimental workflow for determining the cytotoxic effects of aminopterin on cancer cell lines.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of aminopterin.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxicity of aminopterin.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the IC50 value of aminopterin in a specific cancer cell line.
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Aminopterin Sodium
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Aminopterin Sodium in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1][6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each aminopterin concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the aminopterin concentration to determine the IC50 value.[2]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of a cytosolic enzyme into the culture medium.
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
Aminopterin Sodium
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of aminopterin as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle) and maximum LDH release (lysis solution provided in the kit).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[1]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.[1]
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following aminopterin treatment.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Aminopterin Sodium
-
HL-60 cells (or other suspension cell line)
-
6-well plates
-
Complete culture medium
-
Annexin V-FITC and PI staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HL-60 cells in a 6-well plate at a density of 2 x 10⁵ cells/mL. Treat the cells with the desired concentrations of Aminopterin Sodium for 48 hours. Include an untreated control.[1]
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[1]
Conclusion
Aminopterin remains a compound of significant interest in cancer research due to its potent inhibition of DHFR.[2] While it was largely replaced in clinical practice by methotrexate due to a perceived better therapeutic index, recent research has highlighted its superior cellular uptake and polyglutamylation in certain cancer cells, suggesting a potential for its re-evaluation in specific oncological contexts.[2][3] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the in vitro cytotoxic effects of aminopterin and its potential as an anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aminopterin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
Aminopterin: A Technical Guide to its Role in Purine and Pyrimidine Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminopterin, a 4-amino derivative of folic acid, is a potent antineoplastic and immunosuppressive agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate (THF), a crucial cofactor for the de novo synthesis of purine and pyrimidine nucleotides. The subsequent halt in DNA, RNA, and protein synthesis underlies its therapeutic effects in chemotherapy and its application in cell biology research, notably in selection media like HAT medium. This technical guide provides an in-depth analysis of aminopterin's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate its effective application in research and drug development.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Aminopterin's primary molecular target is dihydrofolate reductase (DHFR), an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). As a structural analog of folic acid, aminopterin exhibits a high binding affinity for the active site of DHFR, effectively blocking the synthesis of THF. The depletion of the cellular THF pool has profound downstream consequences, most critically on the biosynthesis of nucleotides.
Impact on Purine Synthesis
The de novo synthesis of the purine ring structure requires two one-carbon donations from THF derivatives. Specifically, N¹⁰-formyl-THF is the donor for the carbon atoms at positions 2 and 8 of the purine ring. By inhibiting DHFR, aminopterin prevents the regeneration of THF from DHF, leading to a deficiency of N¹⁰-formyl-THF and a subsequent cessation of de novo purine synthesis.
Impact on Pyrimidine Synthesis
While the initial assembly of the pyrimidine ring does not directly depend on a THF cofactor, the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is critically reliant on 5,10-methylenetetrahydrofolate. This THF derivative donates a methyl group in a reaction catalyzed by thymidylate synthase. The DHF produced in this reaction must be reduced back to THF by DHFR to sustain the cycle. Aminopterin's inhibition of DHFR disrupts this cycle, leading to a depletion of dTMP and subsequent inhibition of DNA synthesis.
Quantitative Data
The efficacy of aminopterin as a DHFR inhibitor and a cytotoxic agent has been quantified in numerous studies. The following tables summarize key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) in various contexts.
| Parameter | Enzyme/Cell Line | Value | Reference |
| Kᵢ | Human DHFR | 3.7 pM | |
| Kᵢ | E. coli DHFR | Not Specified | |
| Kᵢ | Chicken Liver DHFR | Not Specified |
Table 1: Inhibitory Constant (Kᵢ) of Aminopterin for Dihydrofolate Reductase. This table highlights the high binding affinity of aminopterin for human DHFR.
| Cell Line | Cell Type | IC₅₀ (nM) | Exposure Time (h) | Reference |
| CCRF-CEM | Human Leukemia | 4.4 | 72 | |
| L1210 | Murine Leukemia | Not Specified | 48 | |
| L929 | Murine Fibroblast | 2.3 | Not Specified | |
| SCC-25 | Human Squamous Carcinoma | 6.9 | Not Specified | |
| SCC-7 | Murine Squamous Carcinoma | 4.0 | Not Specified | |
| Pediatric Leukemia/Lymphoma (Median) | Human | 17 | 120 |
Table 2: In Vitro Cytotoxicity (IC₅₀) of Aminopterin in Various Cancer Cell Lines. This table demonstrates the potent cytotoxic effects of aminopterin across a range of cancer cell types.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of aminopterin.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the IC₅₀ value of aminopterin for the DHFR enzyme.
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Aminopterin stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and various concentrations of aminopterin.
-
Add DHFR to the mixture and pre-incubate at a controlled temperature (e.g., 25°C) for a specified time.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for 10-20 minutes.
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each aminopterin concentration.
-
Plot the percentage of DHFR inhibition against the logarithm of the aminopterin concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)
Objective: To determine the IC₅₀ value of aminopterin in a specific cancer cell line.
Principle: The SRB assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aminopterin stock solution
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of aminopterin concentrations (e.g., 1 x 10⁻⁹ to 1 x 10⁻⁵ mol/l) and a vehicle control for a specified exposure time (e.g., 72 or 120 hours).
-
After incubation, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each aminopterin concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the aminopterin concentration to determine the IC₅₀ value.
Analysis of De Novo Purine Synthesis Inhibition
Objective: To quantify the inhibition of de novo purine synthesis by aminopterin.
Principle: This method uses a radiolabeled precursor, such as [¹⁴C]glycine or [¹⁴C]formate, which is incorporated into newly synthesized purine nucleotides. The amount of radioactivity incorporated is measured to determine the rate of synthesis.
Materials:
-
Cell line of interest
-
Culture medium
-
Aminopterin
-
Radiolabeled precursor (e.g., [¹⁴C]glycine)
-
Perchloric acid or trichloroacetic acid
-
HPLC system with an anion-exchange column
-
Radioactivity detector or scintillation counter
Procedure:
-
Culture cells in the presence of varying concentrations of aminopterin for a predetermined time.
-
Add the radiolabeled precursor to the culture medium and incubate for a specific period to allow for incorporation into newly synthesized purines.
-
Terminate the incubation and lyse the cells.
-
Precipitate macromolecules with acid (e.g., perchloric acid).
-
Analyze the acid-soluble supernatant using HPLC to separate the purine nucleotides (AMP, GMP, IMP).
-
Quantify the amount of radioactivity incorporated into each purine nucleotide peak.
Data Analysis:
-
Normalize the incorporated radioactivity to the total protein content or cell number.
-
Calculate the percentage inhibition of de novo purine synthesis for each aminopterin concentration relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Inhibition of Folate Metabolism by Aminopterin.
Caption: DHFR Inhibition Assay Experimental Workflow.
Caption: Cell Proliferation Assay Experimental Workflow.
Conclusion
Aminopterin remains a cornerstone tool for researchers studying nucleotide metabolism and cell proliferation. Its well-defined mechanism of action as a potent DHFR inhibitor provides a reliable method for blocking de novo purine and pyrimidine synthesis. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for the effective application of aminopterin in a laboratory setting. A thorough understanding of its biochemical effects is crucial
Methodological & Application
Application Notes: The Role of Aminopterin in HAT Medium for Hybridoma Selection
Introduction
Hybridoma technology is a foundational method for producing monoclonal antibodies (mAbs), which are critical tools in research, diagnostics, and therapeutics.[1][2] The process involves fusing antibody-producing B-lymphocytes with immortal myeloma cells to create hybridoma cells capable of continuous antibody production.[1][3] A crucial step in this technology is the selection of these successfully fused hybridoma cells from a mixture of unfused cells. This selection is accomplished using a specialized culture medium known as HAT medium, with aminopterin being the key selective agent.[1][4]
Mechanism of Action: The Principle of HAT Selection
Mammalian cells have two primary pathways for synthesizing nucleotides, the essential building blocks of DNA: the de novo pathway and the salvage pathway.[1][4][5][6]
-
De Novo Pathway: This pathway synthesizes nucleotides from simple precursor molecules like amino acids and carbon dioxide.[4][6] A critical enzyme in this pathway is Dihydrofolate Reductase (DHFR), which is necessary for producing purines and thymidine.[1][7]
-
Salvage Pathway: This pathway recycles pre-formed nucleobases (like hypoxanthine) and nucleosides (like thymidine) from nucleic acid degradation to generate new nucleotides.[1][4][5][6] Key enzymes here include Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).[1][4]
Aminopterin is a potent inhibitor of the DHFR enzyme.[3][4][7] By blocking DHFR, aminopterin effectively shuts down the de novo nucleotide synthesis pathway, forcing cells to rely exclusively on the salvage pathway for survival.[3][4][7][8]
The selection strategy exploits this mechanism:
-
Myeloma Cells: The myeloma cells used for fusion are genetically modified to be deficient in the HGPRT enzyme (HGPRT-).[3][7] Therefore, when the de novo pathway is blocked by aminopterin, they cannot use the salvage pathway and will die.[3][7]
-
B-Lymphocytes: Spleen-derived B-lymphocytes possess a functional HGPRT enzyme (HGPRT+). However, they are primary cells with a limited lifespan and will naturally die in culture after a few days.[3][9]
-
Hybridoma Cells: Successfully fused cells inherit immortality from the myeloma parent and a functional HGPRT gene from the B-lymphocyte parent.[1][3][4] This allows them to bypass the aminopterin block by using the hypoxanthine and thymidine supplied in the HAT medium via the salvage pathway, making them the only cells to survive and proliferate.[1][3][4]
Quantitative Data Summary
The following tables provide key quantitative parameters for the hybridoma selection process using HAT medium.
Table 1: HAT Medium Component Concentrations [4]
| Component | 50x Stock Concentration | Final (1x) Working Concentration |
| Hypoxanthine | 5 mM | 100 µM |
| Aminopterin | 20 µM | 0.4 µM |
| Thymidine | 0.8 mM | 16 µM |
Table 2: Typical Timeline for Hybridoma Selection
| Day | Procedure | Observations |
| 0 | Plate fused cells in 1x HAT medium.[4] | |
| 3-5 | Perform a half-medium change with fresh 1x HAT medium.[4] | Significant cell death and debris from unfused cells are visible.[4] |
| 7-10 | Perform another half-medium change with fresh 1x HAT medium.[4] | Distinct colonies of proliferating hybridoma cells should become visible.[4] |
| 10-14 | Selection in HAT is complete. Transition to HT medium.[4] | Hybridoma colonies are well-established, covering 10-20% of the well surface.[4] |
| 14-28 | Culture in HT medium for 1-2 weeks.[4] | Cells recover fully as aminopterin is removed. |
| 28+ | Screen supernatants for desired antibody (e.g., via ELISA) and expand positive clones.[4] |
Diagrams
Caption: Biochemical principle of HAT selection for hybridoma cells.
Caption: Experimental workflow for hybridoma selection and cloning.
Experimental Protocols
1. Preparation of 1x HAT and HT Media
This protocol assumes the use of a commercial 50x HAT or HT supplement.
Materials:
-
Basal medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
50x HAT supplement
-
50x HT supplement
-
Sterile media bottles
Protocol:
-
Work in a sterile biological safety cabinet.
-
To prepare 500 mL of complete medium, start with 445 mL of basal medium.
-
Add 50 mL of FBS for a final concentration of 10%.
-
Add 5 mL of 100x Penicillin-Streptomycin solution.
-
For 1x HAT Medium: Aseptically add 10 mL of the 50x HAT supplement to the 490 mL of complete medium.[4]
-
For 1x HT Medium: Aseptically add 10 mL of the 50x HT supplement to the 490 mL of complete medium.
-
Mix gently by swirling. The medium is ready for use. It is recommended to prepare the 1x medium fresh.[10]
2. Protocol for Hybridoma Selection
This protocol begins after the cell fusion procedure has been completed.
Materials:
-
Fused cell suspension
-
Pre-warmed 1x HAT medium
-
Pre-warmed 1x HT medium
-
96-well sterile cell culture plates
Methodology:
-
Day 0: Plating of Fused Cells
-
Day 3-5: First Medium Change
-
Observe the plates under an inverted microscope. Expect to see significant cell debris from the die-off of unfused myeloma and spleen cells.[4]
-
Carefully remove approximately half of the medium (50-100 µL) from each well without disturbing the cells adhered to the bottom.
-
Gently add an equal volume of fresh, pre-warmed 1x HAT medium to each well.[4]
-
-
Day 7-10: Monitoring and Second Medium Change
-
Continue to monitor the plates every 2-3 days. Small, distinct colonies of proliferating hybridomas should start to become visible.
-
Perform another half-medium change with fresh 1x HAT medium.[4]
-
-
Day 10-14: Completion of Selection and Transition to HT Medium
-
Once hybridoma colonies are well-established (e.g., covering 10-20% of the well surface), the aminopterin selection is complete.[4]
-
The aminopterin must be removed to allow the cells to fully recover.
-
Perform a half-medium change, but this time use the pre-warmed 1x HT medium (HAT medium without aminopterin).[4]
-
-
Post-Selection: Weaning and Screening
-
Continue to culture the cells in HT medium for 1-2 weeks, performing regular medium changes as needed.[4]
-
Once cells are growing robustly in HT medium, the supernatant from each well containing a colony can be screened for the presence of the desired antibody using a suitable assay, such as ELISA.[4][11]
-
Positive clones should be expanded and sub-cloned (e.g., by limiting dilution) to ensure monoclonality and establish a stable hybridoma cell line.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. medium.com [medium.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. Video: Hybridoma Technology [jove.com]
Application Notes: Aminopterin for Cell Culture Selection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminopterin is a potent folic acid antagonist and a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition blocks the primary pathway for nucleotide synthesis, making aminopterin a powerful selective agent in cell culture.[2][4] Its most prominent application is as a key component of Hypoxanthine-Aminopterin-Thymidine (HAT) medium, which is widely used in hybridoma technology to select for fused hybridoma cells capable of producing monoclonal antibodies.[4][5][6] By understanding the mechanism of action and following established protocols, researchers can effectively use aminopterin to isolate desired cell lines.
Mechanism of Action: The Principle of HAT Selection
Mammalian cells can synthesize the nucleotides required for DNA and RNA synthesis through two distinct pathways: the de novo pathway and the salvage pathway.[4][5]
-
De Novo Pathway: This pathway synthesizes nucleotides from simple precursor molecules like amino acids and CO2. A critical enzyme in this process is Dihydrofolate Reductase (DHFR), which regenerates tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate.[2][4]
-
Salvage Pathway: This pathway recycles pre-formed nucleobases (like hypoxanthine) and nucleosides (like thymidine) from the breakdown of nucleic acids. Key enzymes in this pathway are Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).[2][5]
Aminopterin specifically inhibits DHFR, thereby blocking the de novo pathway.[4][7] In the presence of aminopterin, cells must rely entirely on the salvage pathway to survive. The HAT selection system cleverly exploits this dependency.
The process involves the fusion of two cell types:
-
Antibody-Producing B-cells: Isolated from an immunized animal, these cells possess a functional salvage pathway (they are HGPRT+) but have a limited lifespan in culture.[6][8]
-
Myeloma Cells: These are immortal cancer cells that have been genetically selected to be deficient in the HGPRT enzyme (HGPRT-).[5][6]
When these cells are placed in HAT medium:
-
Unfused Myeloma Cells (HGPRT-) cannot survive. Their de novo pathway is blocked by aminopterin, and their defective salvage pathway cannot utilize the hypoxanthine and thymidine provided in the medium.[9]
-
Unfused B-cells (HGPRT+) will naturally die off after a few days due to their limited lifespan.[9][10]
-
Fused Hybridoma Cells (HGPRT+) are the only cells that thrive. They inherit immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent.[5][8] This allows them to use the salvage pathway to bypass the aminopterin block and proliferate indefinitely.[5][9]
Caption: Mechanism of HAT selection showing Aminopterin blocking the De Novo pathway.
Quantitative Data: HAT Medium Composition
HAT medium is typically prepared by adding a 50x concentrated stock solution to the basal cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[4][11] While concentrations can vary slightly between protocols, the standard final (1x) concentrations are well-established.
| Component | Molecular Weight ( g/mol ) | 50x Stock Concentration | Final (1x) Concentration |
| Hypoxanthine | 136.11 | 5 mM (680.5 mg/L) | 100 µM |
| Aminopterin | 440.41 | 20 µM (8.8 mg/L) | 0.4 µM (4 x 10⁻⁷ M) |
| Thymidine | 242.23 | 800 µM (193.8 mg/L) | 16 µM |
| Data compiled from sources[11][12][13]. |
Experimental Protocols
Protocol 1: Preparation of 50x HAT and HT Stock Solutions
This protocol outlines the preparation of 100 mL of 50x HAT stock.
Materials:
-
Hypoxanthine
-
Aminopterin Sodium (light-sensitive)
-
Thymidine
-
Sterile, deionized water
-
0.22 µm sterile filter
Procedure:
-
In 100 mL of sterile, deionized water, dissolve 68.1 mg of hypoxanthine and 19.4 mg of thymidine.[2]
-
Gentle heating (50-60°C) may be required to fully dissolve the components.[2]
-
Once the solution has cooled to room temperature, add 0.88 mg of aminopterin sodium.[2]
-
Note: Protect the aminopterin solution from light during and after preparation.[2]
-
-
Mix until all components are fully dissolved.
-
Sterile filter the solution through a 0.22 µm filter.[2]
-
Aliquot into sterile tubes and store at -20°C.[2]
-
To prepare a 50x HT stock solution , follow the same procedure but omit the aminopterin.[2]
Protocol 2: Hybridoma Selection using HAT Medium
This protocol provides a general framework for selecting hybridoma cells following fusion.
Workflow:
Caption: Experimental workflow for monoclonal antibody production using hybridoma technology.
Procedure:
-
Cell Fusion: Perform the fusion of HGPRT-deficient myeloma cells with spleen cells from an immunized mouse according to your standard protocol.[2]
-
Plating (Day 0): After fusion, gently resuspend the cell pellet in complete growth medium (e.g., DMEM with 10-20% FBS). Plate the cell suspension into 96-well plates.[2][4]
-
HAT Selection (Day 1): Approximately 24 hours post-fusion, carefully remove half of the medium from each well and replace it with an equal volume of 2x HAT medium (prepared by diluting the 50x HAT stock 1:25 in complete growth medium). This achieves a final 1x HAT concentration.[2]
-
Incubation and Feeding: Incubate the plates at 37°C in a humidified 5% CO₂ incubator. Every 2-3 days, repeat the feeding process by removing half the medium and replacing it with fresh 1x HAT medium.[2]
-
Monitoring (Days 5-14): Monitor the plates regularly using an inverted microscope. Observe the death of unfused parent cells and the emergence of viable, proliferating hybridoma colonies.[2][7] The selection process typically takes 10 to 14 days.[6][9]
-
Alternative Protocol: Some studies have shown successful selection with a shorter aminopterin exposure of only 2 to 4 days.[7]
-
-
Weaning from Aminopterin: Once healthy hybridoma colonies are well-established, switch the cells to HT medium (complete growth medium supplemented with 1x HT stock). Culture in HT medium for 1-2 weeks to allow the cells to recover from the effects of aminopterin.[2][5]
-
Expansion and Screening: After the weaning period, the surviving hybridoma colonies can be cultured in regular complete growth medium for expansion, cryopreservation, and screening for the production of the desired antibody.[2]
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 10. Hybridoma technology; advancements, clinical significance, and future aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. interchim.fr [interchim.fr]
- 13. Aminopterin powder,BioReagent,cellculture 54-62-6 [sigmaaldrich.com]
Application Notes and Protocols: The Role of Aminopterin in Monoclonal Antibody Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The advent of monoclonal antibody (mAb) technology, pioneered by Georges Köhler and César Milstein in 1975, has revolutionized numerous fields in biology and medicine. A cornerstone of this technology is the hybridoma technique, which involves the fusion of an antibody-producing B cell with a myeloma (cancerous plasma) cell. This process generates a hybridoma cell line capable of both producing a specific antibody and proliferating indefinitely. The selection of these rare hybridoma cells from a vast population of unfused parent cells is a critical step, made possible by the use of a specialized selective medium known as HAT medium. Aminopterin is the key selective agent in this medium, ensuring the survival and proliferation of only the desired hybridoma clones.
This document provides detailed protocols and application notes on the use of aminopterin for the selection of hybridoma cell lines in the development of monoclonal antibodies.
The Principle of HAT Selection
The selection of hybridoma cells relies on the differential sensitivity of the parent cells to the components of the HAT (Hypoxanthine-Aminopterin-Thymidine) medium.
-
Aminopterin: This potent folic acid antagonist is the primary selective agent. It functions by inhibiting the enzyme Dihydrofolate Reductase (DHFR), which is essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA. Consequently, cells in the presence of aminopterin cannot synthesize DNA through the de novo pathway and are destined to die.
-
Hypoxanthine and Thymidine: These are provided as raw materials for the alternative "salvage" pathway of nucleotide synthesis. This pathway allows cells to synthesize purines and thymidine using enzymes like Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).
The selection strategy is designed as follows:
-
Myeloma Parent Cells: The myeloma cell lines used for fusion (e.g., Sp2/0, NS0) are genetically engineered to be deficient in the HGPRT enzyme (HGPRT-). Therefore, when cultured in HAT medium, their de novo pathway is blocked by aminopterin, and they cannot use the salvage pathway due to the lack of HGPRT. This ensures their death.
-
B Cell Parent Cells: B cells isolated from the spleen of an immunized animal possess a functional HGPRT enzyme. However, they have a limited lifespan and will naturally die in culture after a short period.
-
Hybridoma Cells: The successful fusion of a myeloma cell and a B cell results in a hybridoma. This hybrid cell inherits immortality from the myeloma parent and a functional HGPRT gene from the B cell parent. In HAT medium, while the de novo pathway is blocked by aminopterin, the hybridoma can utilize the salvage pathway (using the supplied hypoxanthine and thymidine) to synthesize DNA and proliferate.
Therefore, only the hybridoma cells survive the selection process.
Mechanism of Action Diagram
Caption: Mechanism of HAT selection for hybridoma cells.
Experimental Protocols
Protocol 1: Preparation of HAT and HT Media
This protocol describes the preparation of 50X stock solutions, which can be diluted into the cell culture medium as needed.
Materials:
-
Hypoxanthine (Sodium Salt)
-
Aminopterin
-
Thymidine
-
Deionized water (DI H₂O)
-
NaOH (1N)
-
0.22 µm sterile filter
Table 1: Stock Solution Concentrations
| Component | Stock Concentration (50X) | Final Concentration (1X) | Solvent |
| Hypoxanthine | 5 mM | 100 µM | DI H₂O + NaOH |
| Aminopterin | 20 µM | 0.4 µM | DI H₂O + NaOH |
| Thymidine | 1.6 mM | 32 µM | DI H₂O |
| HT (Hypoxanthine/Thymidine) | 5 mM H / 1.6 mM T | 100 µM H / 32 µM T | DI H₂O + NaOH |
Procedure for 50X HAT Stock (100 mL):
-
To 80 mL of DI H₂O, add 68 mg of Hypoxanthine (Sodium Salt).
-
Add a few drops of 1N NaOH and stir until the hypoxanthine is completely dissolved.
-
Add 0.88 mg of Aminopterin. Stir until dissolved. The solution may require gentle warming (to 37°C) and slight pH adjustment with NaOH to fully dissolve. Caution: Aminopterin is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Add 38.7 mg of Thymidine. Stir until dissolved.
-
Adjust the final volume to 100 mL with DI H₂O.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot into sterile tubes and store at -20°C, protected from light.
Procedure for 50X HT Stock (100 mL):
-
Follow the same procedure as for HAT stock but omit aminopterin.
-
Store at -20°C.
To prepare 1X working medium:
-
HAT Medium: Add 2 mL of 50X HAT stock to 98 mL of complete cell culture medium (e.g., DMEM with 10-20% FBS, L-glutamine, and antibiotics).
-
HT Medium: Add 2 mL of 50X HT stock to 98 mL of complete cell culture medium.
Protocol 2: Hybridoma Selection and Weaning
This protocol outlines the general workflow following cell fusion.
Materials:
-
Fused cell suspension (myelomas and spleen cells)
-
Complete culture medium
-
HAT medium (1X)
-
HT medium (1X)
-
Feeder cells (e.g., irradiated mouse peritoneal macrophages), optional but recommended
-
96-well cell culture plates
Table 2: Representative Timeline for Hybridoma Selection
| Day | Action | Expected Observation |
| 0 | Plate fused cells in 96-well plates with complete medium. | A dense lawn of cells (myeloma, spleen, and hybridomas). |
| 1 | Replace half of the medium with fresh HAT medium. | - |
| 2-4 | Continue replacing half of the medium with fresh HAT medium daily. | Massive cell death of myeloma and spleen cells begins. |
| 5-10 | Feed cells with fresh HAT medium every 2-3 days. | Small, distinct colonies of proliferating hybridomas become visible. Unfused cells should be gone. |
| 11-14 | Screen supernatants from wells with visible colonies for antibody production. | Identify positive wells. |
| 15-21 | Expand positive clones. Gradually switch medium from HAT to HT. | Clones continue to expand. |
| 22+ | Wean cells from HT medium to complete culture medium for subcloning. | Stable hybridoma lines are established. |
Procedure:
-
Plating: After fusion, centrifuge the cell suspension and resuspend the pellet in complete culture medium. Plate the cells into 96-well plates. If using feeder cells, plate them one day prior to adding the fused cell suspension.
-
Initiation of Selection: On Day 1 post-fusion, carefully aspirate half the medium from each well and replace it with an equal volume of 1X HAT medium.
-
Selection Period: Continue feeding the cells with HAT medium every 2-3 days for approximately 14 days. During this time, unfused myeloma cells and B cells will die off. Viable, growing colonies are putative hybridomas.
-
Screening: Once colonies reach approximately 50% confluency in a well, the supernatant can be screened for the presence of the desired antibody using an appropriate assay (e.g., ELISA).
-
Weaning from HAT to HT: Transfer positive clones to larger wells (e.g., 24-well plates). Culture them in HT medium for 1-2 weeks. This step is crucial as it allows the cells to restart their de novo synthesis pathway without the immediate shock of removing hypoxanthine and thymidine while aminopterin is still being diluted out.
-
Final Culture: After the HT medium phase, gradually switch the cells back to the complete culture medium without HT. At this point, the stable hybridoma line is ready for subcloning (to ensure monoclonality) and cryopreservation.
Experimental Workflow Diagram
Application Notes and Protocols: Aminopterin-Based Selection in Gene-Editing Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminopterin is a potent folic acid antagonist that serves as a powerful selection agent in molecular and cell biology.[1] Its primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the de novo synthesis of nucleotides.[1][2] This blockade halts the pathway essential for the proliferation of rapidly dividing cells. This characteristic is strategically harnessed in selection systems, most notably the Hypoxanthine-Aminopterin-Thymidine (HAT) medium, to isolate genetically modified cells, such as hybridomas for monoclonal antibody production, or to select for cells that have successfully integrated a gene of interest alongside a functional DHFR gene.[1][3]
Mechanism of Action: Exploiting Nucleotide Synthesis Pathways
Mammalian cells possess two primary pathways for synthesizing nucleotides, the building blocks of DNA and RNA: the de novo pathway and the salvage pathway.[2]
-
De Novo Pathway: This pathway synthesizes nucleotides from simple precursor molecules. A key enzyme in this process is Dihydrofolate Reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate.[1]
-
Salvage Pathway: This pathway recycles pre-formed nucleosides and bases from the cellular environment and nucleic acid degradation. The key enzymes in this pathway are Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).[1][2]
Aminopterin is a competitive inhibitor of DHFR, effectively shutting down the de novo pathway.[2][4] In the presence of aminopterin, cells become entirely dependent on the salvage pathway for survival. By providing hypoxanthine and thymidine as substrates for the salvage pathway, the HAT medium creates a selective environment where only cells with functional HGPRT and TK enzymes can proliferate.[1][5]
Applications in Gene-Editing and Cell Line Development
Hybridoma Selection using HAT Medium
The most prominent application of aminopterin is in the production of monoclonal antibodies via hybridoma technology.[2][3] This process involves fusing antibody-producing B-cells with immortal, HGPRT-deficient myeloma cells.[5][6] The subsequent selection in HAT medium ensures that only the successfully fused hybridoma cells survive.
-
Unfused Myeloma Cells (HGPRT-): Their de novo pathway is blocked by aminopterin, and their defective salvage pathway cannot use the supplied hypoxanthine. These cells die.[2][3]
-
Unfused B-cells (HGPRT+): While they possess a functional salvage pathway, they are not immortal and die off naturally in culture after a few days.[3][5]
-
Hybridoma Cells (HGPRT+): These cells inherit immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent. This allows them to utilize the salvage pathway and proliferate in the HAT medium.[2]
DHFR Selection for Stably Transfected Cells
In gene-editing and recombinant protein expression, a functional DHFR gene can be used as a dominant selectable marker.[1] This is particularly useful in DHFR-deficient host cell lines, such as the Chinese Hamster Ovary (CHO) DG44 or DUKX lines.[1][7]
The workflow involves co-transfecting the DHFR-deficient cells with an expression vector containing the gene of interest (GOI) and a functional DHFR gene.[1][8] When cultured in a medium lacking essential nucleosides (like hypoxanthine and thymidine), only the cells that have successfully integrated the plasmid will survive, as they can now produce their own nucleotides via the restored de novo pathway.[1] This method is highly effective for establishing stable cell lines expressing a specific gene.
Quantitative Data: Comparative Potency
Aminopterin and its analogue, methotrexate (MTX), are both potent DHFR inhibitors. While they share a mechanism, their potency and cellular uptake can vary. Aminopterin is generally considered more potent and is accumulated more efficiently by cells than MTX.[9] However, methotrexate is noted to be more stable and less toxic in some applications, potentially allowing for faster development of selected cell colonies.[10]
| Drug | Cell Line / Model | Measurement | Value | Reference |
| Aminopterin | Pediatric Leukemia/Lymphoma (Median) | IC50 | 17 nM | [1] |
| Aminopterin | Mouse Model (Lethal Potency) | Lethal Dose Ratio (vs. MTX) | 14:1 | [11] |
| Aminopterin | ALL Cells (in vitro) | Drug Accumulation (1 µM) | 1.47 ± 0.9 pmol/10⁶ cells | [9] |
| Methotrexate | Mouse Model (Lethal Potency) | Lethal Dose Ratio (vs. Aminopterin) | 1:14 | [11] |
| Methotrexate | ALL Cells (in vitro) | Drug Accumulation (1 µM) | 0.7 ± 0.7 pmol/10⁶ cells | [9] |
Note: IC50 values and other quantitative measures are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of HAT and HT Media
Materials:
-
Hypoxanthine powder
-
Aminopterin Sodium Salt powder (light-sensitive)
-
Thymidine powder
-
Sterile, deionized water
-
Complete cell culture growth medium (e.g., DMEM/F12 + 10-20% FBS, L-glutamine, Pen-Strep)
Procedure:
-
Prepare 50x HAT Stock Solution:
-
To 100 mL of sterile, deionized water, add 680.5 mg of hypoxanthine and 194 mg of thymidine.[1]
-
Gently heat the solution to 50-60°C to completely dissolve the components.[1]
-
Cool the solution to room temperature.
-
In a darkened room or under light-protected conditions, add 8.8 mg of aminopterin sodium salt.[1] Mix until fully dissolved.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Aliquot and store at -20°C, protected from light.
-
-
Prepare 50x HT Stock Solution:
-
Follow the same procedure as for the HAT stock, but omit the aminopterin .
-
Store aliquots at -20°C.
-
-
Prepare 1x Working Media:
-
1x HAT Medium: Aseptically add 10 mL of 50x HAT stock to 490 mL of complete growth medium.
-
1x HT Medium: Aseptically add 10 mL of 50x HT stock to 490 mL of complete growth medium.
-
Protocol 2: Hybridoma Selection Using HAT Medium
Procedure:
-
Cell Fusion & Plating:
-
Perform cell fusion between myeloma cells and splenocytes according to your established protocol (e.g., using polyethylene glycol).
-
After fusion, centrifuge the cell suspension and gently resuspend the pellet in complete growth medium.
-
Plate the cells into 96-well culture plates.[1]
-
-
HAT Selection:
-
24 hours after plating, carefully remove half of the medium (~100 µL) from each well.[1]
-
Add an equal volume of 2x HAT medium (prepared by diluting the 50x stock 1:25 in complete medium). This results in a final concentration of 1x HAT.[1]
-
Incubate plates at 37°C in a humidified, 5% CO₂ incubator.[1]
-
-
Feeding and Monitoring:
-
Weaning off Aminopterin:
-
Expansion and Screening:
Protocol 3: Selection of Stably Transfected DHFR-Deficient CHO Cells
Materials:
-
DHFR-deficient CHO cells (e.g., CHO-DG44).[1]
-
Expression vector containing your Gene of Interest (GOI) and a functional DHFR gene.[1]
-
Appropriate transfection reagent.
-
Complete growth medium for CHO cells (e.g., DMEM/F12).
-
Dialyzed Fetal Bovine Serum (dFBS) is recommended to remove endogenous nucleosides.
-
Selection Medium: Complete growth medium (with dFBS) without Hypoxanthine-Thymidine (HT) supplement.[1]
Procedure:
-
Transfection:
-
Transfect the DHFR-deficient CHO cells with the expression vector using your optimized transfection protocol.[1]
-
-
Initial Selection:
-
48 hours post-transfection, passage the cells into the selection medium (complete medium with dFBS but lacking HT supplement).[1]
-
Culture the cells for 10-14 days, replacing the selection medium every 3-4 days.[1]
-
During this period, untransfected cells, which cannot synthesize their own nucleotides and are not supplemented, will die.[1]
-
-
Establishment of Stable Pool:
-
Monitor the culture until the viability of the remaining cells returns to >90%, indicating a stable, polyclonal population of transfected cells has been established.
-
-
(Optional) Gene Amplification with Methotrexate (MTX):
-
To increase the expression of the GOI, you can select for cells that have amplified the DHFR gene (and the linked GOI).
-
Add a low concentration of MTX (e.g., 5-20 nM) to the selection medium.[1]
-
Culture the cells until viability returns to >90%. This selects for cells that have amplified the DHFR gene to overcome MTX inhibition.[1]
-
The MTX concentration can be increased in a stepwise manner for further amplification if desired.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 7. Targeted gene knockout in mammalian cells by using engineered zinc-finger nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved selection procedure for the rescue of hybridomas. A comparative study of methotrexate versus aminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Leucovorin Rescue Protocol for In Vitro Aminopterin Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent folic acid antagonist, is a classical chemotherapeutic agent that exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR).[1] This inhibition blocks the synthesis of tetrahydrofolate (THF), a crucial cofactor in the de novo synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis.[2] Consequently, aminopterin exposure leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[3]
Leucovorin (folinic acid), a reduced form of folic acid, serves as a potent rescue agent against aminopterin-induced toxicity.[1] By bypassing the DHFR enzymatic block, leucovorin replenishes the intracellular pool of tetrahydrofolate, thereby allowing for the resumption of essential biosynthetic pathways and rescuing cells from apoptosis.[3] This "leucovorin rescue" strategy is fundamental in high-dose antifolate chemotherapy and is a valuable tool in in vitro studies to investigate the mechanisms of antifolate toxicity and resistance.
These application notes provide detailed protocols for performing leucovorin rescue experiments following aminopterin exposure in vitro, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Mechanism of Action: Signaling Pathway
Aminopterin's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. By blocking DHFR, aminopterin leads to a depletion of THF, causing an accumulation of DHF and inhibiting nucleotide biosynthesis. This metabolic disruption triggers cellular stress, leading to the activation of the intrinsic apoptotic pathway, characterized by the involvement of caspases.[3]
Leucovorin is a 5-formyl derivative of THF and can be readily converted to other active folate coenzymes without the need for DHFR. Administration of leucovorin bypasses the aminopterin-induced block, restores the THF pool, and allows for the continuation of DNA, RNA, and protein synthesis, thus rescuing the cell from apoptosis.
Data Presentation
Quantitative data from in vitro leucovorin rescue experiments should be summarized in clearly structured tables to facilitate comparison. The following tables provide examples of how to present data on aminopterin's cytotoxic activity and the efficacy of leucovorin rescue.
Table 1: In Vitro Cytotoxicity (IC50) of Aminopterin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Aminopterin IC50 (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 72 | 4.4 | [3] |
| L1210 | Murine Leukemia | 48 | Not specified | [4] |
| HL-60 | Human Promyelocytic Leukemia | 48 | 2.5 | [3] |
| Various Pediatric Leukemia/Lymphoma | Leukemia and Lymphoma | 120 | Median: 17 | [5] |
| H2052 | Mesothelioma | Not specified | Not specified | [1] |
Table 2: Example of Leucovorin Rescue of Aminopterin-Induced Cytotoxicity in CCRF-CEM Cells
Note: This table is a representative example based on typical experimental outcomes. Actual values will vary depending on experimental conditions.
| Aminopterin (nM) | Leucovorin (µM) | Cell Viability (%) |
| 10 | 0 | 52 |
| 10 | 0.1 | 75 |
| 10 | 1 | 95 |
| 100 | 0 | 15 |
| 100 | 1 | 45 |
| 100 | 10 | 85 |
Experimental Protocols
Protocol 1: Determination of Aminopterin IC50 and Leucovorin Rescue Efficacy
This protocol is designed to determine the concentration of leucovorin required to rescue cultured cells from aminopterin-induced cytotoxicity using a cell viability assay such as the MTT assay.
Materials:
-
Target cancer cell line (e.g., CCRF-CEM, H2052)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Aminopterin stock solution (1 mM in DMSO)
-
Leucovorin stock solution (10 mM in sterile water)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Aminopterin Treatment:
-
Prepare serial dilutions of aminopterin in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).[3]
-
Carefully remove the medium from the wells (for adherent cells) or add the aminopterin dilutions directly (for suspension cells).
-
Add 100 µL of the aminopterin dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as in the highest aminopterin dilution).
-
Incubate for 24 hours.[1]
-
-
Leucovorin Rescue:
-
Prepare serial dilutions of leucovorin in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Add a small volume (e.g., 10-20 µL) of the leucovorin dilutions to the appropriate wells.
-
Include control wells with aminopterin but no leucovorin, and wells with leucovorin alone to test for any intrinsic effects.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions. For the MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, and then solubilizing the formazan crystals before reading the absorbance.[3]
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Plot the dose-response curves for aminopterin in the absence and presence of different concentrations of leucovorin.
-
Determine the IC50 value of aminopterin under each condition.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following aminopterin exposure and leucovorin rescue.
Materials:
-
Target cell line (e.g., HL-60)
-
6-well cell culture plates
-
Aminopterin and Leucovorin solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density (e.g., 2 x 10^5 cells/mL for HL-60) in complete medium.[3]
-
Treat cells with the desired concentrations of aminopterin (e.g., IC50 concentration) with and without different concentrations of leucovorin as determined from Protocol 1. Include untreated and vehicle controls.
-
Incubate for the desired time period (e.g., 48 hours).[3]
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells for adherent lines) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for all treatment conditions.
-
Present the data in a bar graph to compare the levels of apoptosis with and without leucovorin rescue.
Conclusion
The protocols and guidelines presented here provide a framework for conducting in vitro leucovorin rescue experiments following aminopterin exposure. By carefully titrating the concentrations of both aminopterin and leucovorin, researchers can quantitatively assess the efficacy of the rescue protocol and gain insights into the mechanisms of antifolate action and resistance. The visualization of the underlying signaling pathway and experimental workflow aims to enhance the understanding and execution of these experiments.
References
- 1. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-dose methotrexate with citrovorum factor rescue in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical control of high-dose methotrexate/Leucovorin rescue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Detection of Aminopterin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent folic acid antagonist, has historical significance in chemotherapy and continues to be relevant in cell biology research, particularly in selection media like HAT medium. Its high toxicity necessitates sensitive and reliable analytical methods for its detection and quantification in biological matrices. These application notes provide detailed protocols for the analysis of aminopterin in plasma/serum, urine, and tissue samples using common analytical techniques.
Signaling Pathway Inhibition by Aminopterin
Aminopterin functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a necessary cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.
Analytical Methods Overview
The primary methods for the quantification of aminopterin in biological samples include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While Enzyme-Linked Immunosorbent Assays (ELISAs) are common for many small molecules, commercially available kits for aminopterin are not readily found, necessitating custom assay development.
Data Presentation: Quantitative Method Comparison
The following table summarizes typical performance characteristics of various analytical methods for aminopterin detection. Please note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | HPLC-UV | LC-MS/MS | ELISA (projected) |
| Limit of Detection (LOD) | 10-50 ng/mL | 0.1-1 ng/mL | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 50-100 ng/mL | 0.5-5 ng/mL | 5-20 ng/mL |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Recovery | 70-90% | 85-110% | 80-120% |
| Precision (%RSD) | <15% | <10% | <15% |
Section 1: Analysis of Aminopterin in Plasma and Serum
Method 1: HPLC-UV
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Aminopterin: Application Notes and Protocols for Immunosuppression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a 4-amino derivative of folic acid, is a potent antifolate agent with well-established immunosuppressive properties. Historically used in chemotherapy, its ability to inhibit the proliferation of rapidly dividing cells, including activated lymphocytes, makes it a valuable tool for in vitro and in vivo immunosuppression studies. This document provides detailed application notes and experimental protocols for the use of aminopterin in immunological research, aimed at facilitating the study of immune responses and the development of novel immunomodulatory therapies.
Mechanism of Action
Aminopterin exerts its immunosuppressive effects primarily through the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding to DHFR with high affinity, aminopterin depletes the intracellular pool of reduced folates, leading to the inhibition of DNA, RNA, and protein synthesis. This anti-metabolic activity preferentially affects rapidly proliferating cells, such as activated T and B lymphocytes, thereby suppressing the immune response.
While the primary mechanism is the inhibition of DHFR, antifolates like methotrexate, a close analog of aminopterin, can also indirectly modulate immune signaling pathways. By reducing the production of pro-inflammatory cytokines that signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, aminopterin may indirectly influence this key immune signaling cascade.
Data Presentation
In Vitro Cytotoxicity of Aminopterin
The following table summarizes the 50% inhibitory concentration (IC50) of aminopterin in various human leukemia and lymphoma cell lines, which can serve as a proxy for its effect on lymphocytes.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Multiple Pediatric Leukemia & Lymphoma Cell Lines | Leukemia/Lymphoma | Median: 17 | |
| CCRF-CEM | T-cell Leukemia | 5.1 (for an analogue) |
Experimental Protocols
In Vitro Lymphocyte Proliferation Assay
This protocol details the methodology to assess the immunosuppressive effect of aminopterin on T lymphocyte proliferation in vitro.
1. Materials:
-
Aminopterin sodium salt (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well flat-bottom culture plates
-
Flow cytometer or liquid scintillation counter
2. Methods:
-
Preparation of Aminopterin Stock Solution: Dissolve aminopterin sodium salt in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C. Further dilute the stock solution in complete RPMI-1640 medium to prepare working concentrations. The final DMSO concentration in the culture should be less than 0.1%.
-
Isolation of PBMCs: Isolate PBMCs from healthy human donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Cell Staining (Optional, for CFSE-based assay): Resuspend PBMCs in PBS at a concentration of 1-10 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Wash the cells three times with complete RPMI-1640 medium.
-
Cell Seeding: Resuspend the PBMCs (stained or unstained) in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
T-cell Stimulation: Add anti-CD3 (e.g., 1 µg/mL for plate-bound or 0.5 µg/mL for soluble) and anti-CD28 (e.g., 1 µg/mL) antibodies to the wells to stimulate T-cell proliferation. Include unstimulated and vehicle-treated controls.
-
Aminopterin Treatment: Add serial dilutions of aminopterin to the appropriate wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Assessment of Proliferation:
-
CFSE Assay: Harvest the cells and analyze by flow cytometry. The dilution of CFSE fluorescence indicates cell division.
-
[³H]-Thymidine Incorporation Assay: 18 hours before the end of the incubation, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
In Vivo Immunosuppression in a Mouse Model of Experimental Autoimmune Encephalomyelitis (E
Application Notes and Protocols for In Vivo Administration of Aminopterin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a 4-amino derivative of folic acid, is a potent antifolate agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides, and subsequently interferes with DNA, RNA, and protein synthesis.[1][3] Historically significant as the first drug to induce remissions in children with acute lymphoblastic leukemia (ALL), aminopterin's use was largely supplanted by methotrexate due to a perceived better therapeutic index.[4][5] However, recent research has renewed interest in aminopterin, exploring its potentially superior pharmacological properties, such as more efficient cellular uptake and metabolism compared to methotrexate.[6][7]
These application notes provide a comprehensive overview of the in vivo administration of aminopterin in mouse models, summarizing key quantitative data and offering detailed experimental protocols for efficacy and toxicity studies.
Data Presentation
Table 1: Summary of In Vivo Aminopterin Administration in Mouse Models
| Application/Study Type | Mouse Strain | Aminopterin Dosage | Route of Administration | Key Findings & Observations | Reference(s) |
| Antitumor Efficacy (Leukemia Xenograft) | NOD/SCID | 0.5 mg/kg, daily for 5 days | Intraperitoneal (i.p.) | Significant delay in the progression of specific ALL xenografts. | [2][6] |
| Antitumor Efficacy (Leukemia Xenograft) | SCID | Not specified | Not specified | Both aminopterin and methotrexate significantly extended event-free survival in 3 out of 4 xenografts with equivalent activity. | [8] |
| Toxicity Study | Generic Mice | 0.041 mg/kg/day for 6 days | Not specified | Uniformly fatal without folic acid rescue. | [1] |
| Folic Acid Rescue Study | Generic Mice | Not specified | Not specified | Survival of all subjects when the ratio of folic acid to aminopterin was 200:1 and greater. Folic acid was most effective when given 1 hour prior to aminopterin. | [1][9] |
| Toxicity (Lethal Potency) | Generic Mice | Single dose (amount not specified) | Intravenous (i.v.) | Lethal potency of aminopterin was found to be 14 times that of methotrexate. | [10] |
| Teratogenicity Study | Domestic Cats (as a model) | 0.1 mg/kg, single daily doses on day 12, 14, or 16 of gestation | Oral | No conclusive teratogenic response was observed at this dose. | [11] |
Signaling Pathway
The primary mechanism of action of aminopterin involves the competitive inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), which is essential for the synthesis of purines and thymidylate, critical components of DNA and RNA.
Caption: Mechanism of aminopterin action via DHFR inhibition.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Leukemia Xenograft Mouse Model
This protocol outlines a general framework for evaluating the antitumor activity of aminopterin in an immunodeficient mouse model bearing human acute lymphoblastic leukemia cells.
1. Animal Model and Tumor Implantation:
- Animal Model: Use immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, to prevent the rejection of human tumor cells.[6]
- Tumor Cell Line: Employ a human acute lymphoblastic leukemia cell line (e.g., CCRF-CEM).
- Implantation: Inject a suspension of the leukemia cells intravenously or subcutaneously into the mice.
2. Treatment Initiation and Group Randomization:
- Allow tumors to establish. For subcutaneous models, this is when tumors reach a palpable size. For systemic models, this is based on evidence of engraftment.
- Randomly assign mice into a control group (receiving a vehicle solution) and a treatment group (receiving aminopterin).
3. Drug Administration:
- Dose: Administer aminopterin at a dose of 0.5 mg/kg.[2][6]
- Route: Administer the drug via intraperitoneal (i.p.) injection.[2][6]
- Schedule: Treat the mice daily for 5 consecutive days.[6]
4. Monitoring and Endpoints:
- Tumor Growth (for subcutaneous models): Measure tumor volume regularly using calipers.
- Survival (for systemic models): Monitor the overall survival time of the mice.
- Toxicity Assessment: Monitor animal weight, behavior, and any signs of distress daily to assess drug toxicity.[6]
5. Data Analysis:
- Plot tumor growth curves and perform statistical comparisons between the control and treatment groups.
- Analyze survival data using Kaplan-Meier curves.[6]
A[label="1. Animal Model Selection\n(e.g., NOD/SCID Mice)"];
B[label="2. Tumor Cell Implantation\n(e.g., CCRF-CEM cells)"];
C [label="3. Tumor Establishment"];
D [label="4. Randomization into\nControl & Treatment Groups"];
E [label="5. Drug Administration\n(Aminopterin or Vehicle)"];
F [label="6. Monitoring:\n- Tumor Growth\n- Survival\n- Toxicity"];
G [label="7. Data Analysis:\n- Tumor Growth Curves\n- Kaplan-Meier Survival Analysis"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for in vivo aminopterin efficacy testing.
Protocol 2: Acute Toxicity and Folic Acid Rescue Study in Mice
This protocol is designed to assess the acute toxicity of aminopterin and the efficacy of folic acid as a rescue agent.
1. Animal Model:
- Use a standard inbred or outbred mouse strain.
2. Group Allocation:
- Group 1 (Toxicity): Mice receive aminopterin only.
- Group 2 (Rescue): Mice receive folic acid in conjunction with aminopterin.
- Group 3 (Control): Mice receive the vehicle solution.
3. Drug Administration:
- Aminopterin (Toxicity Group): Administer a lethal dose regimen, for example, 0.041 mg/kg/day for 6 days.[1] The route of administration can be subcutaneous or intraperitoneal.
- Aminopterin and Folic Acid (Rescue Group):
- Administer the same lethal dose of aminopterin as in the toxicity group.
- Administer folic acid at a weight ratio of at least 200:1 (folic acid:aminopterin).[1]
- For optimal rescue, administer folic acid 1 hour prior to aminopterin administration.[1]
4. Monitoring and Endpoints:
- Survival: Record the number of surviving animals in each group daily for a predetermined observation period (e.g., 14-21 days).
- Clinical Signs of Toxicity: Observe the animals for signs of distress, weight loss, changes in behavior, and other indicators of toxicity.
5. Data Analysis:
- Compare the survival rates between the groups.
- Document and compare the clinical signs of toxicity observed in each group.
Conclusion
The in vivo administration of aminopterin in mouse models is a valuable tool for preclinical research in oncology and other fields. The provided protocols and data offer a starting point for designing and conducting such studies. It is crucial to adhere to institutional guidelines for animal care and use and to carefully monitor animals for signs of toxicity, especially given the narrow therapeutic index of aminopterin. The potential for folic acid rescue provides a critical experimental control and a potential clinical management strategy. Further research will continue to elucidate the full therapeutic potential of this historically significant antifolate.
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. toku-e.com [toku-e.com]
- 4. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of action of chemotherapeutic agents in cancer. II. Requirements for the prevention of aminopterin toxicity by folic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Teratogenicity studies with methotrexate, aminopterin, and acetylsalicylic acid in domestic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Viability Assays for Aminopterin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin is a potent antifolate agent and a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3] DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][5] By inhibiting DHFR, aminopterin depletes intracellular THF, leading to the cessation of DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis.[2][6] The cytotoxic effects of aminopterin make it a subject of interest in cancer research and other therapeutic areas.[3][7] Accurate assessment of cell viability and the mode of cell death following aminopterin treatment is crucial for determining its efficacy and understanding its mechanism of action.
These application notes provide detailed protocols for three common and robust assays to evaluate the effects of aminopterin on cultured cells: the MTT assay for metabolic activity, Annexin V/PI staining for apoptosis detection, and the Caspase-Glo® 3/7 assay for measuring caspase activation.
Mechanism of Action: Aminopterin-Induced Cell Death
Aminopterin exerts its cytotoxic effects by competitively binding to the active site of DHFR, preventing the synthesis of THF.[2] This blockade disrupts the synthesis of nucleotides necessary for DNA replication and repair, leading to an S-phase cell cycle arrest and the induction of the intrinsic apoptotic pathway. This process is characterized by the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and Caspase-7), ultimately leading to programmed cell death.[8][9]
Caption: Aminopterin inhibits DHFR, leading to apoptosis.
General Experimental Workflow
A typical experiment to assess the effect of aminopterin on cell viability involves several key steps, from cell culture to data analysis. The specific details will vary depending on the chosen assay, but the overall workflow remains consistent.
Caption: General workflow for cell viability experiments.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[10] The concentration of the formazan, which is dissolved in a solubilization solution, is directly proportional to the number of metabolically active cells.
Materials:
-
Aminopterin
-
Target cells (e.g., CCRF-CEM, HL-60)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well for suspension cells like CCRF-CEM) in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of aminopterin in complete culture medium. A suggested concentration range is 0.1 nM to 1 µM.[11] Remove the old medium (for adherent cells) or add the compound directly (for suspension cells) to a final volume of 200 µL. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and remove the supernatant. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of aminopterin that inhibits 50% of cell viability).
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[12]
Materials:
-
Aminopterin
-
Target cells (e.g., HL-60)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density (e.g., 2 x 10⁵ cells/mL for HL-60 cells).[11] Treat the cells with the desired concentrations of aminopterin (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 48 hours).[11] Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells for adherent lines) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases-3/7, resulting in a luminescent signal produced by luciferase. The intensity of the light signal is proportional to the amount of caspase activity.
Materials:
-
Aminopterin
-
Target cells
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of medium. Treat with serial dilutions of aminopterin and include untreated controls.
-
Incubation: Incubate for the desired time period to induce apoptosis.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
Data Presentation
Quantitative data from these assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: IC₅₀ Values of Aminopterin in Various Cell Lines (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC₅₀ (nM) |
| CCRF-CEM | 72 | 8.5 |
| HL-60 | 48 | 2.5[11] |
| K562 | 72 | 15.2 |
| A549 | 72 | 45.8 |
Table 2: Apoptosis Profile of HL-60 Cells Treated with Aminopterin (Annexin V/PI Assay)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.5 |
| 10 nM Aminopterin | 70.3 ± 4.1 | 18.2 ± 3.5 | 11.5 ± 2.1 |
| 100 nM Aminopterin | 35.6 ± 5.2 | 45.8 ± 6.3 | 18.6 ± 3.8 |
| 1 µM Aminopterin | 10.2 ± 3.5 | 60.1 ± 7.1 | 29.7 ± 5.4 |
Table 3: Caspase-3/7 Activity in CCRF-CEM Cells Treated with Aminopterin
| Treatment | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |
| Control | 15,234 ± 1,876 | 1.0 |
| 10 nM Aminopterin | 85,345 ± 9,123 | 5.6 |
| 100 nM Aminopterin | 254,123 ± 21,567 | 16.7 |
| 1 µM Aminopterin | 456,789 ± 34,876 | 30.0 |
Choosing the Right Assay
The selection of a cell viability assay depends on the specific research question. The following diagram illustrates a decision-making process for choosing the most appropriate assay.
Caption: Decision tree for selecting a cell viability assay.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers studying the effects of aminopterin. By selecting the appropriate assay and following the detailed methodologies, scientists can obtain reliable and reproducible data to elucidate the cytotoxic and apoptotic mechanisms of this potent DHFR inhibitor. The MTT assay is ideal for initial screening and determining IC₅₀ values, while Annexin V/PI staining and caspase assays provide deeper insights into the apoptotic pathways induced by aminopterin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aminopterin - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 6. Requirement of de novo protein synthesis for aminopterin-induced apoptosis in a mouse myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Aminopterin Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with aminopterin instability in cell culture media. Ensuring the stability and potency of aminopterin is critical for the success and reproducibility of experiments such as hybridoma selection using HAT (Hypoxanthine-Aminopterin-Thymidine) medium.
Frequently Asked Questions (FAQs)
Q1: What is aminopterin and why is its stability in cell culture media a concern?
Aminopterin is a potent folic acid antagonist that functions by competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] This inhibition blocks the de novo synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. Its stability is crucial because degradation leads to a loss of its cytotoxic activity.[1][3] In applications like HAT selection for hybridoma technology, degraded aminopterin can result in the failure to eliminate unfused myeloma cells, compromising the entire experiment.[1]
Q2: What are the primary factors that cause aminopterin to degrade in cell culture media?
The main factors contributing to aminopterin degradation are exposure to light and heat.[1][3] Aqueous solutions of aminopterin are particularly susceptible to photodegradation when exposed to fluorescent room light with wavelengths greater than 300 nm.[3][4]
Q3: How does aminopterin degradation affect its function in HAT medium?
In HAT medium, aminopterin blocks the de novo nucleotide synthesis pathway.[5] This forces cells to rely on the salvage pathway, for which hypoxanthine and thymidine are provided as substrates.[5] Myeloma cells used for fusions are deficient in a key salvage pathway enzyme, HGPRT, and thus cannot survive in the presence of effective aminopterin.[6] If aminopterin degrades, its inhibitory effect on DHFR is lost, allowing the de novo pathway to function and unfused myeloma cells to proliferate.[1]
Q4: Can I visually detect aminopterin degradation?
Aminopterin is an orange-yellow powder.[1] While significant degradation in a solution may not always lead to a noticeable color change, it is associated with alterations in its ultraviolet (UV) absorption spectrum.[1] Therefore, visual inspection alone is not a reliable method for assessing the integrity of an aminopterin solution.[3]
Q5: How should I prepare and store aminopterin solutions to minimize degradation?
Proper preparation and storage are critical for maintaining aminopterin's stability. It is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[1] Aqueous solutions are not recommended for storage for more than a day and should be prepared fresh before each use, protected from light.[1][7]
Data Presentation: Storage and Stability of Aminopterin
Table 1: Recommended Storage Conditions for Aminopterin
| Form | Solvent | Storage Temperature | Recommended Duration | Key Recommendations |
| Powder | N/A | -20°C | Up to 4 years | Store in a dry, dark place. |
| Stock Solution | DMSO | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot into single-use volumes. Protect from light. |
| Aqueous Solution | Cell Culture Media / PBS | 2-8°C | Not recommended for more than one day | Prepare fresh immediately before use. Protect from light during preparation and use. |
Data compiled from multiple sources.[1][3]
Table 2: Factors Influencing Aminopterin Instability
| Factor | Effect on Stability | Mitigation Strategy |
| Light | High susceptibility to photodegradation, especially in aqueous solutions.[3][4] | Prepare and handle solutions under subdued light. Store in amber vials or containers wrapped in aluminum foil.[1] |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at recommended low temperatures. Avoid heating aminopterin-containing media for prolonged periods. If warming is necessary, do it quickly before use.[1] |
| pH | Stability can be pH-dependent. | While detailed studies are limited, maintaining the pH of the stock solution and final medium within the optimal range for cell culture (typically 7.2-7.4) is recommended. |
| Solvent | Aqueous solutions are significantly less stable than DMSO stocks.[1] | Prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock.[1] |
Mandatory Visualization
Aminopterin Degradation Pathway
Caption: Proposed photodegradation pathway of Aminopterin.[1][4]
Troubleshooting Workflow for Failed HAT Selection
Caption: Logical workflow for troubleshooting failed HAT selection experiments.
Experimental Workflow for Aminopterin Stability Assessment
Caption: General workflow for assessing aminopterin stability.
Experimental Protocols
Protocol 1: Preparation of Aminopterin Stock and Working Solutions
Objective: To prepare stable, high-concentration stock solutions and ready-to-use working solutions of aminopterin for cell culture.
Materials:
-
Aminopterin powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Calibrated pipettes and sterile tips
Procedure for 10 mM DMSO Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of aminopterin powder. The molecular weight of aminopterin is 440.4 g/mol . For 1 ml of a 10 mM stock, weigh 4.4 mg.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. This may require gentle warming to 37°C.
-
Aliquot the stock solution into single-use, sterile, light-blocking microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
Procedure for Preparing Working Solution (e.g., in HAT Medium):
-
Thaw a single aliquot of the frozen aminopterin DMSO stock solution immediately before use.
-
Under subdued lighting, dilute the stock solution into the final cell culture medium to the desired working concentration. For standard 1x HAT medium, the final concentration of aminopterin is typically 0.4 µM.[2]
-
Mix gently by inverting the tube or bottle. Do not vortex vigorously if the medium contains serum to avoid protein denaturation.
-
Use the freshly prepared aminopterin-containing medium immediately. Do not store.
Protocol 2: Forced Degradation Study to Assess Aminopterin Stability
Objective: To evaluate the stability of an aminopterin solution under light and heat stress to determine its suitability for a specific experimental timeframe.
Materials:
-
Aminopterin solution at a known concentration in the cell culture medium of interest
-
Sterile clear and amber vials or multi-well plates
-
Calibrated light source (e.g., fluorescent light box with known lux)
-
Calibrated incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of aminopterin in the desired cell culture medium at the working concentration.
-
Aliquoting: Dispense the solution into several sterile clear and amber vials/wells.
-
Stress Conditions:
-
Photostability: Expose a set of clear vials to a controlled light source (e.g., typical laboratory fluorescent light) for a defined period (e.g., 0, 4, 8, 24, 48 hours). A corresponding set of amber vials should be kept under the same temperature conditions but protected from light to serve as dark controls.[1]
-
Thermostability: Place a set of amber vials in a temperature-controlled environment relevant to the experiment (e.g., 37°C). A control set should be kept at the recommended storage temperature (e.g., 4°C).[1]
-
-
Sampling: At each designated time point, collect samples from each condition.
-
Analysis: Analyze the concentration of the remaining aminopterin in each sample using a validated, stability-indicating HPLC method. A reverse-phase C18 column with UV detection at around 290 nm is often suitable.[4]
-
Data Interpretation: Compare the concentration of aminopterin in the stressed samples to the control samples at each time point to determine the percentage of degradation. This data can be used to estimate the half-life of aminopterin under your specific experimental conditions.
Protocol 3: Cytotoxicity Assay (MTT-based) to Confirm Aminopterin Potency
Objective: To assess the biological activity of an aminopterin solution by measuring its cytotoxic effect on a sensitive cell line.
Materials:
-
A sensitive cell line (e.g., myeloma cells used for fusion)
-
Complete cell culture medium
-
Aminopterin solutions to be tested (e.g., fresh vs. aged)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of your aminopterin solutions (e.g., a fresh batch and a suspected degraded batch) in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. A significant difference in the IC₅₀ value between the fresh and aged aminopterin solutions will indicate degradation and loss of potency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No viable hybridoma colonies after HAT selection. | 1. Aminopterin concentration is too high, causing toxicity to hybridomas. 2. Inefficient cell fusion. 3. Myeloma cell line is not HGPRT-deficient. | 1. Titrate the aminopterin concentration to determine the optimal selective dose for your specific cells. 2. Optimize the cell fusion protocol. 3. Culture the myeloma cells alone in HAT medium to confirm they do not survive. |
| High background of unfused myeloma cells surviving HAT selection. | 1. Aminopterin degradation: The most common cause. The solution has lost its cytotoxic potency due to light or heat exposure. 2. Aminopterin concentration is too low. 3. Myeloma cells have reverted to an HGPRT-positive phenotype. | 1. Prepare fresh HAT medium from a new aliquot of frozen DMSO stock immediately before use. Protect the medium and cell culture plates from light.[1] 2. Increase the aminopterin concentration after performing a titration. 3. Use a fresh, validated batch of myeloma cells and re-test their sensitivity to HAT medium. |
| Inconsistent results in cell-based assays with aminopterin. | 1. Variable aminopterin potency due to inconsistent preparation and storage of working solutions. 2. Variations in cell seeding density or incubation times. | 1. Strictly adhere to standardized protocols for preparing and handling aminopterin solutions. Always prepare fresh dilutions from a single-use aliquot.[1] 2. Ensure consistent cell numbers and incubation periods across experiments. |
| Hybridoma clones grow slowly after being weaned off aminopterin. | 1. Residual toxicity from prolonged aminopterin exposure. 2. Genetic instability of the hybridoma clones. | 1. After HAT selection, transition the cells to HT medium (HAT medium without aminopterin) for 1-2 weeks to allow recovery before moving to regular growth medium. 2. Sub-clone positive hybridomas by limiting dilution as early as possible to isolate stable, high-producing clones. |
References
- 1. benchchem.com [benchchem.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. assaygenie.com [assaygenie.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. qualitybiological.com [qualitybiological.com]
- 6. Requirement of de novo protein synthesis for aminopterin-induced apoptosis in a mouse myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Troubleshooting Aminopterin Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopterin and investigating mechanisms of resistance in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is aminopterin and how does it work?
Aminopterin is a potent antifolate and competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] By binding tightly to DHFR, it blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA and RNA replication.[3][4] This disruption of nucleotide synthesis leads to the cessation of cell division and can induce programmed cell death (apoptosis).[1][3]
Q2: What are the primary mechanisms of aminopterin resistance in cancer cells?
Cancer cells can develop resistance to aminopterin through several mechanisms:
-
Increased DHFR levels: This can occur through gene amplification, where the cells make multiple copies of the DHFR gene, leading to overproduction of the DHFR enzyme.[5][6]
-
Mutations in the DHFR gene: Alterations in the DHFR gene can reduce aminopterin's binding affinity to the enzyme.[5]
-
Decreased drug uptake: Reduced expression or function of folate transporters, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), can limit the amount of aminopterin entering the cell.[7][8]
-
Increased drug efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp), a product of the multidrug resistance (mdr) gene, can actively pump aminopterin out of the cell.[9]
Q3: My aminopterin-sensitive parental cell line is showing unexpected resistance. What could be the cause?
There are several potential reasons for a sudden increase in resistance in a sensitive cell line:
-
Aminopterin Degradation: Aminopterin is sensitive to light and heat, especially in aqueous solutions.[10] Improper storage or handling can lead to degradation and loss of activity. Always prepare fresh dilutions in media for each experiment and protect stock solutions from light.[1][10]
-
Cell Line Misidentification or Contamination: It is crucial to periodically verify the identity of your cell lines. Cross-contamination with a resistant cell line can lead to misleading results.
-
Spontaneous Resistance Development: Even in a sensitive population, a small subpopulation of resistant cells may exist. Continuous culture, even without drug pressure, can sometimes select for these resistant cells.
Q4: My hybridoma selection using HAT medium is failing, and unfused myeloma cells are surviving. What should I do?
This is a common issue that often points to a problem with the aminopterin in your HAT (Hypoxanthine-Aminopterin-Thymidine) medium.[11]
-
Check Aminopterin Activity: The most likely cause is degraded aminopterin.[10] Prepare fresh HAT medium using a new or properly stored aliquot of aminopterin.
-
Optimize Aminopterin Concentration: While standard concentrations exist, the optimal aminopterin concentration can vary between different myeloma cell lines. You may need to titrate the aminopterin concentration to find the lowest effective dose that eliminates the unfused myeloma cells.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for aminopterin in cytotoxicity assays.
Variability in IC50 values is a frequent challenge in drug sensitivity testing.[12]
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure accurate and consistent cell numbers are seeded in each well. Automating cell plating can reduce variability.[12][13] |
| Variable Incubation Times | Strictly adhere to the planned incubation times for both drug exposure and assay development.[1] |
| Aminopterin Instability | Prepare fresh dilutions of aminopterin in media for each experiment.[1] Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[10] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, incubate plates in a humidified secondary container and consider leaving the outer wells empty.[12] |
| Confluence-Dependent Resistance | Determine the optimal cell seeding density to ensure cells are in the exponential growth phase throughout the experiment and do not become confluent, which can affect drug sensitivity.[12] |
Problem 2: My aminopterin-resistant cell line is losing its resistance over time.
The stability of a resistant phenotype can be influenced by several factors.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Unstable Resistance Mechanism | Some resistance mechanisms, like those based on transient physiological changes, can be unstable.[7] |
| Lack of Continuous Selection Pressure | In the absence of aminopterin, sensitive cells may outcompete the resistant cells. It is advisable to periodically culture the resistant cell line in the presence of a maintenance dose of aminopterin. |
| Genetic Reversion | Although less common, genetic reversion to a sensitive state can occur. |
Experimental Protocols
Protocol 1: Determining the IC50 of Aminopterin using an MTT Assay
This protocol measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by viable cells.[14]
Materials:
-
Aminopterin
-
Target cancer cell line (e.g., CCRF-CEM)[3]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][11]
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well for CCRF-CEM) and incubate overnight.[3]
-
Compound Treatment: Prepare serial dilutions of aminopterin in complete culture medium. A suggested starting range is 0.1 nM to 1 µM.[3] Add the diluted aminopterin solutions to the wells. Include a vehicle control (medium without aminopterin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[14]
Materials:
-
Purified DHFR enzyme
-
Aminopterin
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)[14]
-
96-well UV-transparent microplate
Procedure:
-
Reagent Preparation: Prepare stock solutions of aminopterin, DHF, and NADPH in the assay buffer.[14]
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of aminopterin, and a fixed concentration of DHFR enzyme to each well. Include a control well with the enzyme and buffer but no inhibitor.[14]
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow aminopterin to bind to the DHFR enzyme.[14]
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHF and NADPH to each well.[14]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.[14]
-
Data Analysis: Calculate the initial reaction velocity for each aminopterin concentration. Plot the percentage of DHFR inhibition against the logarithm of the aminopterin concentration to determine the IC50 value.[14]
Protocol 3: Analysis of DHFR Gene Amplification by qPCR
This protocol quantifies the copy number of the DHFR gene relative to a reference gene.
Materials:
-
Genomic DNA from sensitive and resistant cell lines
-
Primers for DHFR and a reference gene (e.g., RNase P)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental sensitive and the aminopterin-resistant cell lines.
-
Primer Design: Design and validate primers for the DHFR gene and a single-copy reference gene.
-
qPCR Reaction Setup: Set up qPCR reactions containing genomic DNA, primers for either DHFR or the reference gene, and qPCR master mix.
-
qPCR Run: Perform the qPCR analysis according to the instrument's instructions. A typical thermal cycling profile includes an initial denaturation, followed by 35-40 cycles of denaturation, annealing, and extension.[15]
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative copy number of the DHFR gene in the resistant cells compared to the sensitive cells.[16] An increased relative quantity indicates gene amplification.[16]
Protocol 4: Assessing Folate Transporter Expression by Western Blot
This protocol evaluates the protein levels of folate transporters like RFC and PCFT.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Primary antibodies against RFC and PCFT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin)
Procedure:
-
Protein Extraction: Prepare total protein lysates from both sensitive and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Analysis: Analyze the band intensities, normalizing to the loading control, to determine the relative protein expression of the folate transporters.[17]
Data Presentation
Table 1: Example IC50 Values of Aminopterin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Median: 17 | Data is the median from a panel of six pediatric leukemia and lymphoma cell lines.[1] |
| Various Pediatric Leukemia/Lymphoma Lines | Leukemia and Lymphoma | Median: 17 | 120-hour drug exposure.[3] |
| NALM-6 | Acute Lymphoblastic Leukemia | - | Described as sensitive, with greater cell kill compared to methotrexate.[1] |
| COG-LL-356 | Acute Lymphoblastic Leukemia | - | Described as sensitive, with greater cell kill compared to methotrexate.[1] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Aminopterin - Wikipedia [en.wikipedia.org]
- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Isolation and characterization of aminopterin-resistant cell lines in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidrug resistance phenotype associated with selection of an aminopterin resistant dog kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Genomic and transcriptomic analyses reveal a tandem amplification unit of 11 genes and mutations in mismatch repair genes in methotrexate-resistant HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
How to prevent aminopterin precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the precipitation of aminopterin in aqueous solutions, a common challenge in experimental settings. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation and use of aminopterin solutions.
Troubleshooting Guide: Aminopterin Precipitation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding aminopterin to water or buffer. | - Low aqueous solubility of aminopterin at neutral or acidic pH. - Concentration exceeds solubility limit. | - Dissolve aminopterin in a small amount of 0.1 M NaOH or 2 M NaOH before diluting with water or buffer. - Prepare a concentrated stock solution in DMSO and dilute it into your aqueous medium. |
| A precipitate appears in the aminopterin solution over time. | - Instability of aminopterin in aqueous solutions.[1] - Exposure to light, leading to photodegradation.[1] - Temperature fluctuations affecting solubility. | - Prepare aqueous solutions fresh and use them within the same day.[2][1] - Protect solutions from light by using amber vials or wrapping containers in foil.[1] - Store solutions at a constant, appropriate temperature. |
| Cloudiness or precipitate observed after adding aminopterin stock (in DMSO) to cell culture medium. | - The final concentration of aminopterin in the medium is too high. - The DMSO concentration in the final solution is too high, causing other medium components to precipitate. | - Ensure the final aminopterin concentration is within the recommended range for your specific application (e.g., 0.4 µM for HAT medium). - Keep the final DMSO concentration in the medium low (typically <0.5%). |
| Precipitate forms when the aminopterin solution is refrigerated. | - Decreased solubility at lower temperatures. | - If refrigeration is necessary, ensure the concentration is low enough to remain in solution at that temperature. - Before use, allow the solution to come to room temperature and check for any precipitate. If present, try to redissolve by gentle warming and vortexing. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing aminopterin stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of aminopterin due to its high solubility.[3][4][5][6] Methanol is also a suitable solvent.[3] These stock solutions are stable for longer periods when stored properly.
Q2: How should I store aminopterin stock solutions?
A2: Aminopterin stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[1] Always protect the solutions from light.[1]
Q3: Can I prepare a stock solution of aminopterin in water?
A3: It is not recommended to store aqueous solutions of aminopterin for more than one day due to their instability.[2][1] If you need to prepare an aqueous solution, it should be made fresh for immediate use.
Q4: How can I increase the solubility of aminopterin in an aqueous solution?
A4: The solubility of aminopterin in aqueous solutions is highly pH-dependent. It is sparingly soluble in neutral or acidic conditions but readily dissolves in alkaline solutions. Adding a small amount of sodium hydroxide (NaOH) solution can significantly increase its solubility.[6][7][8] For example, the solubility in 2 M NaOH is 50 mg/mL.[6][7]
Q5: Is aminopterin sensitive to light?
A5: Yes, aminopterin is light-sensitive.[1] Exposure to light, especially fluorescent room light, can cause degradation and a loss of cytotoxic activity.[1] It is crucial to protect both the solid compound and its solutions from light.
Q6: At what concentration is aminopterin typically used in cell culture?
A6: The concentration of aminopterin can vary depending on the application. For hybridoma selection in HAT (Hypoxanthine-Aminopterin-Thymidine) medium, the typical final concentration of aminopterin is 0.176 mg/L, which is approximately 0.4 µM.[9] For other cell-based assays, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[9][10]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aminopterin Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of aminopterin for long-term storage.
Materials:
-
Aminopterin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Allow the aminopterin powder vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, weigh the desired amount of aminopterin powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the aminopterin is completely dissolved. Gentle warming to 37°C may aid in dissolution.[1]
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Preparation of an Aqueous Working Solution of Aminopterin using NaOH
Objective: To prepare an aqueous solution of aminopterin for immediate use in applications like cell culture.
Materials:
-
Aminopterin powder
-
0.1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, deionized water or desired buffer (e.g., PBS)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of aminopterin in a sterile container.
-
Add a small volume of 0.1 M NaOH and gently swirl until the aminopterin is completely dissolved.
-
Bring the solution to the desired final volume with sterile, deionized water or your buffer of choice.
-
If required for your experiment, adjust the pH of the final solution using sterile HCl. Be cautious as a significant decrease in pH may cause precipitation.
-
Sterile-filter the final solution using a 0.22 µm filter.
-
Use the freshly prepared solution immediately and do not store it.
Data Presentation
Aminopterin Solubility
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [3] |
| Ethanol | Slightly soluble | |
| Methanol | Soluble | [3] |
| DMSO | 31.25 mg/mL (70.96 mM) to 88 mg/mL (199.81 mM) | [4][5] |
| 2 M NaOH | 50 mg/mL | [6] |
Recommended Storage Conditions for Aminopterin
| Form | Storage Temperature | Duration | Key Considerations | Reference |
| Powder | -20°C | Up to 4 years | Store in a dry, dark place. | [11] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | Prepare fresh before use. Protect from light. | [2][1][11] |
Visualizations
Caption: Workflow for preparing aminopterin stock and working solutions.
Caption: Aminopterin inhibits DHFR, blocking nucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. toku-e.com [toku-e.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Aminopterin - LKT Labs [lktlabs.com]
- 7. synthetic (organic), ≥97% (TLC), dihydrofolate reductase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Aminopterin Off-Target Effects in Research Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of aminopterin in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for aminopterin?
A1: Aminopterin is a synthetic folic acid antagonist.[1][2] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[5] THF is an essential cofactor in one-carbon metabolism, required for the de novo synthesis of purine nucleotides and thymidylate (a pyrimidine nucleotide).[1][6] By blocking DHFR, aminopterin depletes the intracellular pool of THF, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.[1]
Q2: Beyond DHFR inhibition, what are the known off-target effects of aminopterin?
A2: While the primary target of aminopterin is DHFR, its profound impact on folate metabolism can lead to several downstream, or "off-target," effects in research models. These include:
-
Induction of Apoptosis: Aminopterin can induce apoptosis, particularly in cells that are deficient in the purine salvage pathway (e.g., HGPRT-negative cells).[7] This apoptotic process is dependent on new RNA and protein synthesis and is associated with the upregulation of the c-myc oncogene.[7]
-
Disruption of One-Carbon Metabolism: As a potent antifolate, aminopterin broadly disrupts one-carbon metabolism.[8][9] This network is crucial for the synthesis of not only nucleotides but also amino acids like methionine, serine, and glycine.[10]
-
Alterations in DNA Methylation: The disruption of one-carbon metabolism can impact the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all cellular methylation reactions, including DNA methylation.[11][12] Folate deficiency has been linked to DNA hypomethylation.[13]
-
Developmental Toxicity: In animal models and historically in humans, prenatal exposure to aminopterin is associated with a pattern of congenital malformations known as Fetal Aminopterin Syndrome.[14][15]
-
Potential for Oxidative Stress: Related antifolates like methotrexate have been shown to induce oxidative stress by depleting NAD(P)H.[16] Given their similar mechanisms, this is a potential off-target effect to consider for aminopterin.
Q3: How does aminopterin enter the cell and how is it metabolized?
A3: Aminopterin is transported into cells through the folate transporter.[1] Once inside, it is converted into polyglutamate metabolites.[1] This polyglutamation is a key step, as these metabolites are also potent inhibitors of DHFR and are retained within the cell for longer periods, enhancing the drug's cytotoxic effects.[1]
Q4: Are there known antidotes or rescue agents for aminopterin toxicity in experimental models?
A4: Yes, leucovorin (folinic acid), a reduced form of folic acid, is an effective antidote for aminopterin toxicity.[2] Leucovorin can bypass the metabolic block created by DHFR inhibition, thereby replenishing the tetrahydrofolate pool and rescuing cells from the toxic effects of aminopterin.[2] This "leucovorin rescue" technique is often employed in high-dose antifolate experiments.[2]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at low concentrations of aminopterin.
-
Possible Cause 1: Cell line is deficient in the purine salvage pathway. Cells lacking key salvage pathway enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), are highly dependent on de novo purine synthesis.[7] Aminopterin's blockade of this pathway makes such cells exquisitely sensitive.
-
Troubleshooting Step: Verify the HGPRT status of your cell line. If it is HGPRT-negative, consider using a much lower concentration range or using an HGPRT-positive control cell line for comparison. This is the principle behind HAT (Hypoxanthine-Aminopterin-Thymidine) medium selection.[1]
-
-
Possible Cause 2: Low levels of folates in the culture medium. Standard cell culture media can have varying levels of folic acid. If the medium has low folate levels, cells will be more susceptible to the effects of aminopterin.
-
Troubleshooting Step: Ensure you are using a standardized, high-quality culture medium. For sensitive experiments, consider using a folate-depleted medium supplemented with a known concentration of folic acid or leucovorin to standardize conditions.
-
Issue 2: Inconsistent results or high variability between replicate experiments.
-
Possible Cause 1: Instability of aminopterin in solution. Aminopterin can be sensitive to light and heat.[2] Improper storage or handling can lead to degradation and loss of potency.
-
Troubleshooting Step: Prepare fresh solutions of aminopterin for each experiment from a powdered stock. Store stock solutions in the dark at -20°C or below.
-
-
Possible Cause 2: Differences in cellular uptake or metabolism. The expression of the folate transporter and the activity of enzymes involved in polyglutamation can vary between cell lines and even within the same cell line under different culture conditions.
-
Troubleshooting Step: Monitor the expression of the folate transporter (e.g., via qPCR or western blot) if variability is a persistent issue. Ensure consistent cell passage number and confluency for all experiments.
-
Issue 3: Observed phenotype does not seem to be solely related to cell cycle arrest (e.g., changes in cell morphology, adhesion, or differentiation).
-
Possible Cause: Off-target effects on DNA methylation or other metabolic pathways. As an inhibitor of one-carbon metabolism, aminopterin can alter the availability of SAM, the primary methyl group donor.[11] This can lead to changes in DNA and histone methylation, which in turn can alter gene expression and cellular phenotype.
-
Troubleshooting Step: Investigate markers of epigenetic changes. Perform global DNA methylation analysis (e.g., LINE-1 bisulfite sequencing) or gene-specific methylation analysis on promoters of interest. You can also attempt to rescue the phenotype by supplementing the media with S-adenosylmethionine.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to aminopterin's activity in various research models.
Table 1: In Vitro Potency and Cellular Accumulation
| Parameter | Value | Model System | Reference |
| DHFR Inhibition (K_i) | 3.7 pM | Cell-free enzyme assay | [3] |
| Cellular Accumulation | 1.47 ± 0.9 pmol/10⁶ cells | Acute Lymphoblastic Leukemia (ALL) cells (1 µM drug) | [17] |
| Comparative Accumulation | ~2x greater than methotrexate | ALL and Acute Myelogenous Leukemia (AML) cells | [17] |
| Cytotoxicity Range | 1 nM - 10 µM (72h incubation) | Lymphoma and ALL cell lines | [3] |
Table 2: In Vivo Dosage and Administration
| Parameter | Dosage | Administration Route | Model System | Reference |
| Antitumor Efficacy | 0.25 - 0.5 mg/kg | Intraperitoneal (i.p.) | NOD/SCID mice with ALL xenografts | [3] |
| Pharmacodynamic Study | 1:20 ratio to methotrexate | Intraperitoneal (i.p.) | Mice | [18] |
| Human Clinical Trial | 4 mg/m² | Oral | Children with ALL | [19] |
| Leucovorin Rescue | ≥ 20 mg initial dose | Intravenous or Oral | Human (overdose scenario) | [2] |
Key Experimental Protocols
Protocol 1: Assessment of Aminopterin-Induced Apoptosis
This protocol is based on the methodology used to study apoptosis in HGPRT-deficient mouse myeloma cells.[7]
-
Cell Culture and Treatment:
-
Culture P3-X63-Ag8.653 (a mouse HGPRT-negative myeloma cell line) in appropriate medium.
-
Seed cells at a density of 2 x 10⁵ cells/mL.
-
Treat cells with the desired concentration of aminopterin (e.g., 1 µM). Include untreated controls. For mechanism-of-action studies, co-treat with a transcription inhibitor like actinomycin D (1 µg/mL) or a protein synthesis inhibitor like cycloheximide (10 µg/mL).
-
Incubate for various time points (e.g., 12, 24, 48 hours).
-
-
DNA Fragmentation Assay (DNA Laddering):
-
Harvest approximately 1-2 x 10⁶ cells by centrifugation.
-
Wash cells with PBS.
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
Centrifuge to pellet intact chromatin and cellular debris.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Treat the supernatant with RNase A (e.g., 100 µg/mL) for 30 minutes at 37°C, followed by Proteinase K (e.g., 200 µg/mL) for 1 hour at 50°C.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate with ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Analyze the DNA fragments by electrophoresis on a 1.5% agarose gel. Visualize the characteristic DNA laddering pattern under UV light after ethidium bromide staining.
-
-
Electron Microscopy:
-
Fix cell pellets in glutaraldehyde.
-
Post-fix in osmium tetroxide.
-
Dehydrate through a graded series of ethanol and embed in resin.
-
Cut ultra-thin sections and stain with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope, looking for hallmarks of apoptosis such as chromatin condensation, nuclear fragmentation, and formation of apoptotic bodies.
-
Visualizations: Pathways and Workflows
References
- 1. toku-e.com [toku-e.com]
- 2. Aminopterin - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 7. Requirement of de novo protein synthesis for aminopterin-induced apoptosis in a mouse myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. Concerted changes in transcriptional regulation of genes involved in DNA methylation, demethylation, and folate-mediated one-carbon metabolism pathways in the NCI-60 cancer cell line panel in response to cancer drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Developmental delay in fetal aminopterin/methotrexate syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminopterin and methotrexate: folic acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cancer metabolism and oxidative stress: Insights into carcinogenesis and chemotherapy via the non-dihydrofolate reductase effects of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacodynamic properties of methotrexate and Aminotrexate during weekly therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase 2B trial of aminopterin in multiagent therapy for children with newly diagnosed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aminopterin Cytotoxicity in Primary Cell Cultures
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively manage the cytotoxic effects of aminopterin in primary cell cultures. This guide includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using aminopterin in primary cell cultures.
| Problem | Possible Cause | Suggested Solution |
| Complete cell death, even at low aminopterin concentrations. | The primary cell type is extremely sensitive to aminopterin. | - Conduct a dose-response experiment with a broad range of low aminopterin concentrations to determine the precise IC50 value for your specific primary cell type. - Significantly reduce the incubation time with aminopterin. - Implement a leucovorin rescue protocol to mitigate toxicity after the desired treatment period.[1][2] |
| Inconsistent results between experiments. | - Variations in cell seeding density. - Inconsistent incubation times. - Degradation of aminopterin in the prepared media.[1] | - Ensure consistent cell numbers are seeded in each well or flask. - Strictly adhere to the planned incubation times for drug exposure. - Prepare fresh dilutions of aminopterin in media for each experiment, as it can be sensitive to light and temperature.[1][3] |
| No significant cytotoxicity observed, even at high concentrations. | - The primary cells may have intrinsic resistance to antifolates. - The aminopterin stock solution may have degraded. - An inappropriate or improperly performed cell viability assay was used.[1] | - If possible, verify the sensitivity of your primary cells from published literature or test a known sensitive cell line in parallel. - Prepare a fresh stock solution of aminopterin.[1] - Ensure your chosen cell viability assay is appropriate for your cell type and is properly calibrated. For example, in an MTT assay, ensure the formazan crystals are fully dissolved before reading.[1] |
| Leucovorin rescue is not effective. | - The timing of leucovorin addition is not optimal. - The concentration of leucovorin is insufficient.[1] | - Add leucovorin 24 hours after the initial exposure to aminopterin. For some applications, a delay of 48-72 hours may be more effective.[1] - Increase the concentration of leucovorin. A common starting point for in vitro rescue is around 0.2 µM, but this may require optimization for your specific primary cells.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of aminopterin?
Aminopterin is a potent folic acid antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[1][5] This inhibition blocks the synthesis of tetrahydrofolate (THF), a crucial cofactor for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and proteins.[1][6] The depletion of these precursors leads to the cessation of cell division and ultimately induces apoptosis, particularly in rapidly proliferating cells.[1][7]
Q2: How should I prepare and store aminopterin for cell culture experiments?
Aminopterin is typically supplied as a powder. For cell culture applications, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3][8][9] It is advisable to aliquot the stock solution into single-use volumes and store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to one year) to prevent repeated freeze-thaw cycles.[3][10] Aqueous solutions of aminopterin are not recommended for storage for more than one day.[11] Aminopterin is also sensitive to light, so solutions should be protected from light during preparation, storage, and experiments.[3]
Q3: What are the typical signs of aminopterin-induced cytotoxicity in primary cell cultures?
Observable signs of cytotoxicity in cell culture include a reduction in cell proliferation, noticeable changes in cell morphology (such as rounding up and detachment of adherent cells), and a decrease in metabolic activity.[1] Ultimately, severe cytotoxicity leads to apoptosis and necrosis, which can be quantified using various cell viability assays.[1]
Q4: What is "leucovorin rescue" and how does it work?
Leucovorin (also known as folinic acid) is a reduced form of folic acid that can be used as an antidote to the toxic effects of high doses of aminopterin.[1][2] Leucovorin can be converted to tetrahydrofolate (THF) without the need for the dihydrofolate reductase (DHFR) enzyme, thereby bypassing the enzymatic block caused by aminopterin.[1] This replenishes the cellular pool of THF, allowing for the resumption of DNA, RNA, and protein synthesis, thus "rescuing" the cells from cytotoxicity.[1]
Q5: Is folic acid a suitable rescue agent for aminopterin cytotoxicity?
No, folic acid is not an effective rescue agent for aminopterin-induced cytotoxicity. While folic acid is a precursor to tetrahydrofolate, its conversion requires the action of dihydrofolate reductase (DHFR).[1] Since aminopterin inhibits DHFR, providing excess folic acid will not overcome the metabolic block. Leucovorin is the appropriate choice as it bypasses this enzymatic step.[1]
Quantitative Data
The following tables summarize key quantitative data for aminopterin. Note that most of the available data is for cancer cell lines, which can serve as a starting point for dose-range finding studies in primary cells.
Table 1: In Vitro Cytotoxicity (IC50) of Aminopterin in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.4 - 17 (median) | [5][10][12] |
| L1210 | Murine Leukemia | Varies by subline | [10] |
| Multiple Lines | Pediatric Leukemia/Lymphoma | 17 (median) | [12] |
Table 2: Typical Composition of 1x HAT Medium for Hybridoma Selection
| Component | Final Concentration | Purpose |
| Hypoxanthine | 100 µM | Substrate for the purine salvage pathway. |
| Aminopterin | 0.4 µM | Blocks de novo nucleotide synthesis. |
| Thymidine | 16 µM | Substrate for the pyrimidine salvage pathway. |
| Source: BenchChem |
Experimental Protocols
Protocol 1: Determining the IC50 of Aminopterin using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of aminopterin in a primary cell culture using a colorimetric MTT assay.
Materials:
-
Primary cells in culture
-
Complete cell culture medium
-
Aminopterin stock solution (e.g., 1 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of aminopterin in complete culture medium. A suggested starting range is 0.1 nM to 1 µM.[7] Remove the old medium from the wells and add 100 µL of the diluted aminopterin solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest aminopterin concentration).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the aminopterin concentration to determine the IC50 value using appropriate software.[6][7]
Protocol 2: Leucovorin Rescue from Aminopterin-Induced Cytotoxicity
This protocol provides a general framework for rescuing primary cells from aminopterin toxicity using leucovorin.
Materials:
-
Primary cells treated with aminopterin
-
Leucovorin stock solution (e.g., 10 mM in sterile water)
-
Complete cell culture medium
Procedure:
-
Aminopterin Treatment: Treat the primary cells with the desired concentration of aminopterin for a specific duration as determined by your experimental needs.
-
Leucovorin Addition: After the aminopterin treatment period (typically 24 hours), remove the aminopterin-containing medium.[1]
-
Wash the cells gently with sterile PBS.
-
Add fresh complete culture medium containing leucovorin. The final concentration of leucovorin may need to be optimized, but a starting point of 0.2 µM can be used.[1][4]
-
Incubation and Monitoring: Culture the cells in the leucovorin-containing medium and monitor for recovery of cell viability and morphology over the next 24-72 hours.
-
Assessment: Assess cell viability at different time points using a suitable assay (e.g., MTT, Trypan Blue exclusion) to quantify the effectiveness of the leucovorin rescue.
Visualizations
Aminopterin Mechanism of Action and Leucovorin Rescue Pathway
Caption: Mechanism of Aminopterin action and Leucovorin rescue.
Experimental Workflow for Managing Aminopterin Cytotoxicity
Caption: Experimental workflow for managing aminopterin cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aminopterin powder,BioReagent,cellculture 54-62-6 [sigmaaldrich.com]
- 9. toku-e.com [toku-e.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopterin degradation products and their impact on experiments
Welcome to the Technical Support Center for Aminopterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use, storage, and troubleshooting of experiments involving aminopterin. Particular focus is given to the challenges posed by its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is aminopterin and what is its primary mechanism of action?
Aminopterin is a 4-amino derivative of folic acid and a potent antineoplastic and immunosuppressive agent.[1] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[3] By inhibiting DHFR, aminopterin depletes the intracellular pool of tetrahydrofolate, leading to the cessation of cell proliferation and ultimately, cell death, particularly in rapidly dividing cells like cancer cells.[1]
Q2: What are the primary applications of aminopterin in a research setting?
In research, aminopterin is most widely used as a selection agent in HAT (Hypoxanthine-Aminopterin-Thymidine) medium for the generation of hybridoma cell lines that produce monoclonal antibodies.[1][3][4] The aminopterin in the HAT medium blocks the de novo nucleotide synthesis pathway, forcing cells to rely on the salvage pathway. Myeloma cells used for fusion are deficient in an enzyme of the salvage pathway (HGPRT), and thus cannot survive in HAT medium. Unfused B-cells have a limited lifespan. Therefore, only the fused hybridoma cells, which inherit the immortality of the myeloma cells and a functional salvage pathway from the B-cells, can proliferate.[3]
Q3: What are the main factors that cause aminopterin degradation?
The primary factors contributing to the degradation of aminopterin are exposure to light (photodegradation) and heat.[1][4] Aqueous solutions of aminopterin are particularly susceptible to degradation upon exposure to fluorescent room light.[4][5]
Q4: What are the primary degradation products of aminopterin?
The main photodegradation of aminopterin involves the cleavage of the C9-N10 methylene-anilino bond.[5] This cleavage results in the formation of a pteridine derivative and 4-aminobenzoylglutamic acid.[6][7]
Q5: How does the degradation of aminopterin affect its biological activity?
Degradation of aminopterin leads to a loss of its biological activity.[4] Since the pteridine ring is essential for binding to the active site of DHFR, cleavage of the molecule results in a loss of its inhibitory function. Degraded aminopterin will no longer be effective in applications such as hybridoma selection.[4]
Q6: Can I visually detect aminopterin degradation?
Aminopterin is an orange-yellow powder. While significant degradation in a solution might not always lead to a visible color change, it is associated with alterations in the ultraviolet (UV) absorption spectrum. Therefore, visual inspection alone is not a reliable indicator of its integrity.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments involving aminopterin.
| Problem | Possible Cause | Troubleshooting Steps |
| Hybridoma selection using HAT medium is failing (unfused myeloma cells are surviving). | Degradation of aminopterin in the HAT medium, leading to reduced potency. | 1. Verify Storage: Ensure your aminopterin stock solution has been stored correctly at -20°C or -80°C, protected from light, and is within its recommended shelf-life. 2. Prepare Fresh Media: Always prepare fresh HAT medium from a properly stored, frozen stock solution immediately before use. Avoid using aged or light-exposed media.[4] 3. Protect from Light: During cell culture, protect plates and media from direct light exposure by covering them with aluminum foil or using light-blocking incubators.[4] 4. Check Other HAT Components: Ensure the hypoxanthine and thymidine components of your HAT medium are also correctly prepared and stored.[4] |
| Inconsistent results in cell-based assays (e.g., variable IC50 values). | Inconsistent potency of aminopterin due to partial degradation. | 1. Standardize Solution Preparation: Prepare fresh aqueous dilutions of aminopterin from a properly stored, aliquoted frozen stock immediately before each experiment.[4] 2. Minimize Light and Heat Exposure: Perform all dilutions and additions of aminopterin under subdued lighting conditions and avoid exposing solutions to elevated temperatures.[4] 3. Perform a Potency Check: If you suspect degradation, assess the cytotoxicity of your current aminopterin solution on a sensitive cell line and compare it to a fresh, reliable batch. A change in the UV absorption spectrum can also indicate degradation.[4] 4. Ensure Experimental Consistency: Use consistent cell seeding densities and incubation times to minimize variability.[8] |
| Precipitate observed in thawed DMSO stock solution. | The concentration of aminopterin may be too high for the storage temperature, or the DMSO may have absorbed moisture, reducing solubility. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate before use. 2. Ensure anhydrous DMSO was used for the initial stock preparation. 3. Consider preparing a slightly lower concentration stock solution in the future if the problem persists. |
Data Presentation: Stability and Storage
While specific degradation kinetics are highly dependent on experimental conditions (buffer composition, light intensity, temperature), the following tables provide general recommendations for the storage of aminopterin and an overview of its stability under stress conditions, with data for the closely related compound methotrexate included for guidance.
Table 1: Recommended Storage Conditions for Aminopterin
| Form | Storage Temperature | Recommended Duration | Recommendations |
| Powder | -20°C | Up to 4 years | Store in a dry, dark place.[4] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4] | |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | Prepare fresh before use and protect from light.[4] |
Table 2: Forced Degradation Insights (Data for Methotrexate as a proxy)
| Stress Condition | Reagent/Condition | Temperature | Observed Degradation |
| Acid Hydrolysis | 0.1 N HCl | 60°C | ~5-7% degradation into two products. |
| Alkaline Hydrolysis | 1 N NaOH | 60°C | Significant degradation. |
| Oxidation | 3% H₂O₂ | Room Temperature | Significant degradation. |
| Photodegradation | Fluorescent Light/Sunlight | Room Temperature | Significant degradation. |
Note: This data is for methotrexate and should be used as a general guide for the potential behavior of aminopterin under similar stress conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of Aminopterin Stock Solution
Objective: To prepare a stable, concentrated stock solution of aminopterin.
Materials:
-
Aminopterin powder
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of aminopterin powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the aminopterin is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into small, single-use volumes in light-blocking microcentrifuge tubes.
-
Label the tubes with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Forced Degradation Study to Assess Aminopterin Stability
Objective: To evaluate the stability of an aminopterin solution under light and heat stress.
Materials:
-
Aminopterin solution (prepared in a relevant buffer, e.g., PBS pH 7.4)
-
Clear and amber vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Water bath or incubator
-
Controlled light source (e.g., fluorescent light box)
Procedure:
-
Sample Preparation: Prepare a solution of aminopterin at a known concentration. Dispense the solution into several clear and amber vials.
-
Stress Conditions:
-
Photostability: Expose a set of clear vials to a controlled light source for a defined period (e.g., 24 hours). Keep a corresponding set of amber vials (light-protected control) under the same conditions.[4]
-
Thermostability: Place a set of amber vials in a temperature-controlled environment (e.g., 37°C) for a defined period (e.g., 24 hours). Keep a control set at the recommended storage temperature (e.g., 4°C).[4]
-
-
Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw samples from each condition. Analyze the concentration of the remaining aminopterin using a validated stability-indicating HPLC method.
-
Data Interpretation: Compare the concentration of aminopterin in the stressed samples to the control samples to determine the percentage of degradation.
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibitor Screening Assay (Colorimetric)
Objective: To determine the inhibitory activity of aminopterin against DHFR.
Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Aminopterin (test inhibitor)
-
Methotrexate (positive control inhibitor)
-
96-well clear plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer. Prepare serial dilutions of aminopterin and methotrexate.
-
Assay Setup: To the wells of a 96-well plate, add:
-
DHFR Assay Buffer
-
Diluted aminopterin (or methotrexate for positive control, or buffer for no-inhibitor control)
-
Diluted DHFR enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NADPH solution to all wells, followed by the DHF solution to initiate the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each condition. Determine the percent inhibition for each aminopterin concentration relative to the no-inhibitor control. Plot percent inhibition versus aminopterin concentration to determine the IC50 value.
Visualizations
Caption: Inhibition of the folate synthesis pathway by aminopterin.
Caption: Troubleshooting workflow for aminopterin degradation issues.
Caption: Logical relationship between aminopterin degradation and loss of activity.
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. HAT medium - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The photodecomposition of aminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Aminopterin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving aminopterin for use in in vitro assays. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of aminopterin?
Aminopterin is a folate antagonist that is practically insoluble in water, ethanol, and chloroform. Its solubility is highly dependent on pH, and it readily dissolves in dilute aqueous solutions of alkali hydroxides, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).
Q2: Why is my aminopterin not dissolving in my cell culture medium?
Directly adding aminopterin powder to neutral or slightly acidic cell culture medium will likely result in poor dissolution. This is because aminopterin is a weak acid and requires an alkaline environment (high pH) to deprotonate and become soluble in aqueous solutions.
Q3: What is the recommended solvent for making a stock solution?
The most common and effective method for preparing an aminopterin stock solution is to first dissolve it in a dilute basic solution, such as 0.1 M NaOH, before further dilution in your desired buffer or medium. For applications sensitive to high pH, dimethyl sulfoxide (DMSO) can also be used, although solubility might be lower compared to basic solutions.
Q4: At what pH does aminopterin become soluble?
Aminopterin's solubility in aqueous solutions increases significantly at a pH above its pKa values. By raising the pH with a base like NaOH, the carboxylic acid groups on the aminopterin molecule are deprotonated, making the molecule more polar and thus more soluble in water. It is sparingly soluble in dilute sodium bicarbonate and sodium hydroxide solutions.
Q5: Can I heat the solution to improve solubility?
Gentle warming can be employed to aid dissolution, but it should be done with caution as excessive heat can lead to the degradation of the compound. It is generally recommended to achieve solubility through pH adjustment first.
Troubleshooting Guide
This guide addresses common problems encountered when preparing aminopterin solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | The pH of the solution has dropped, or the concentration is too high for the solvent. | Ensure the pH of your stock solution remains alkaline. If using a buffer, verify its buffering capacity. Consider preparing a more dilute stock solution. |
| Precipitate Forms After Dilution in Media | The final concentration in the acidic/neutral cell culture medium is above the solubility limit at that pH. The buffering capacity of the stock solution was insufficient to maintain a high local pH upon dilution. | Prepare a more concentrated stock solution so a smaller volume is needed for dilution. Alternatively, perform a serial dilution, ensuring the pH does not drop too rapidly. |
| Inconsistent Experimental Results | Incomplete dissolution of aminopterin, leading to an inaccurate final concentration. Degradation of the compound. | Ensure complete dissolution of the powder before use. Visually inspect for any particulate matter. Prepare fresh stock solutions regularly and store them properly (protected from light at 2-8°C or frozen). |
Quantitative Solubility Data
The following table summarizes the solubility of aminopterin in various solvents.
| Solvent | Concentration | Temperature | Notes |
| Water | Practically Insoluble | Room Temperature | Solubility is highly pH-dependent. |
| 0.1 M NaOH | ≥ 10 mg/mL | Room Temperature | Forms a clear, yellowish solution. |
| 0.1 M NH₄OH | Soluble | Room Temperature | An alternative to NaOH. |
| DMSO | ~5 mg/mL | Room Temperature | May require gentle warming to fully dissolve. |
| Ethanol | Practically Insoluble | Room Temperature | Not a recommended solvent. |
| Chloroform | Practically Insoluble | Room Temperature | Not a recommended solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aminopterin Stock Solution in 0.1 M NaOH
This protocol describes the standard method for preparing a concentrated aminopterin stock solution.
Materials:
-
Aminopterin powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and sterile weighing tools
Procedure:
-
Weigh Aminopterin: Carefully weigh the desired amount of aminopterin powder. For 1 mL of a 10 mM stock solution, you will need approximately 4.4 mg of aminopterin (Molecular Weight ≈ 440.4 g/mol ).
-
Initial Dissolution: Add the weighed aminopterin powder to a sterile tube. Add a volume of 0.1 M NaOH sufficient to reach the target concentration (e.g., 1 mL for a 10 mM solution).
-
Vortex/Mix: Vortex the solution thoroughly until the aminopterin powder is completely dissolved. The solution should be clear and yellowish. Gentle warming in a water bath (37°C) can be used for a short period if dissolution is slow.
-
Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use, protected from light. For short-term use, the solution can be stored at 2-8°C for a few days.
Visual Guides
The following diagrams illustrate the recommended workflow for preparing aminopterin solutions and the biological pathway it inhibits.
Caption: Recommended workflow for preparing a sterile aminopterin stock solution.
Caption: Aminopterin competitively inhibits DHFR, blocking DNA precursor synthesis.
Technical Support Center: Overcoming Inconsistent Results with Aminopterin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving aminopterin.
Troubleshooting Guides
This section is designed to help you identify and resolve specific problems that may lead to inconsistent results in your aminopterin-based experiments.
Problem: No significant cytotoxicity observed, even at high concentrations of aminopterin.
-
Possible Cause 1: Cell line resistance. Your cell line may have intrinsic or acquired resistance to antifolates like aminopterin. Mechanisms of resistance can include amplification or mutation of the dihydrofolate reductase (DHFR) gene, reduced drug transport into the cells, or defective polyglutamylation.[1]
-
Suggested Solution:
-
Verify the sensitivity of your cell line to aminopterin by consulting the literature for published IC50 values or by testing a known sensitive cell line in parallel.
-
If resistance is suspected, consider using alternative drugs or investigating the mechanism of resistance in your cell line.
-
-
-
Possible Cause 2: Degraded aminopterin stock solution. Aminopterin is sensitive to light and heat.[2] Aqueous solutions are particularly unstable and should be prepared fresh for each experiment.[3][4] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Suggested Solution:
-
Prepare a fresh stock solution of aminopterin in high-quality, anhydrous DMSO.[4]
-
Aliquot the stock solution into single-use volumes in light-blocking tubes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage to avoid freeze-thaw cycles.[3]
-
Protect all aminopterin solutions from light during preparation and use.
-
-
-
Possible Cause 3: Incorrect assay or improper assay execution. The chosen cytotoxicity assay may not be suitable for your experimental setup, or it may have been performed incorrectly.
-
Suggested Solution:
-
Ensure your cell viability assay is appropriate for your cell line and experimental goals. For example, in an MTT assay, ensure that the formazan crystals are fully dissolved before reading the absorbance.[5]
-
Carefully review and optimize your assay protocol, including cell seeding density, incubation times, and reagent concentrations.
-
-
Problem: Complete cell death observed, even at very low concentrations of aminopterin.
-
Possible Cause: High sensitivity of the cell line. Your cell line may be exceptionally sensitive to aminopterin.
-
Suggested Solution:
-
Perform a dose-response experiment using a wider range of very low aminopterin concentrations to determine an accurate IC50 value for your specific cell line.
-
Consider reducing the incubation time with aminopterin.
-
If applicable, a leucovorin rescue protocol can be implemented to counteract high toxicity.[2][5]
-
-
Problem: Inconsistent results between experiments.
-
Possible Cause 1: Variations in experimental conditions. Minor differences in cell seeding density, incubation times, or media preparation can lead to significant variability.
-
Suggested Solution:
-
Standardize your protocols meticulously. Ensure consistent cell numbers are seeded in each well and adhere strictly to planned incubation times.[5]
-
-
-
Possible Cause 2: Instability of aminopterin in culture media. Aminopterin stability can be affected by components in the cell culture medium, as well as by light and heat.
-
Suggested Solution:
-
Prepare fresh dilutions of aminopterin in your cell culture medium for each experiment, immediately before use.[5]
-
-
Problem: In a HAT selection experiment, all cells, including the desired hybridomas, are dying.
-
Possible Cause 1: Aminopterin concentration is too high. The concentration of aminopterin in the HAT medium may be too toxic for your specific hybridoma clones.
-
Suggested Solution:
-
Titrate the concentration of aminopterin in the HAT medium to a lower, less toxic level.
-
-
-
Possible Cause 2: Myeloma fusion partner is not HGPRT-deficient. The selection process relies on the myeloma cell line lacking a functional hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme.
-
Suggested Solution:
-
Verify the HGPRT status of your myeloma cell line before performing fusions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of aminopterin?
A1: Aminopterin is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[2] By binding to DHFR with high affinity, it blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The depletion of THF leads to the inhibition of DNA, RNA, and protein synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.[6][7][8]
Q2: How should I prepare and store aminopterin stock solutions?
A2: For optimal stability, aminopterin powder should be stored at -20°C in a dry, dark place.[3] Stock solutions are best prepared in anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM), aliquot it into single-use, light-blocking tubes, and store them at -20°C for up to one month or at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles.[4] Aqueous solutions of aminopterin are not recommended for long-term storage as they are unstable and should be prepared fresh for each use.[3][4]
Q3: Is aminopterin sensitive to light?
A3: Yes, aminopterin is sensitive to light.[3] Aqueous solutions, in particular, can undergo photodegradation when exposed to fluorescent room light. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
Q4: What is "leucovorin rescue" and when should I use it?
A4: Leucovorin (folinic acid) is a reduced form of folic acid that can be used as an antidote to the toxic effects of high doses of aminopterin.[2] Leucovorin bypasses the DHFR enzyme block caused by aminopterin, as it can be converted to THF without the need for DHFR. This replenishes the cellular THF pool, allowing for the resumption of nucleotide synthesis and "rescuing" cells from cytotoxicity.[5] Leucovorin rescue is often employed in clinical settings and can be used in research to control the cytotoxic effects of aminopterin, especially in experiments involving high concentrations or sensitive cell lines.[9]
Q5: Can I use folic acid instead of leucovorin for rescue experiments?
A5: No, folic acid is not an effective rescue agent for aminopterin-induced cytotoxicity. Folic acid requires the action of DHFR to be converted into its active form, THF. Since aminopterin inhibits DHFR, folic acid cannot bypass the enzymatic block. Leucovorin is the appropriate choice as it does not require DHFR for its conversion to THF.[5]
Quantitative Data Summary
The following tables provide a summary of quantitative data for aminopterin treatment in various contexts. Note that these values can vary depending on the specific cell line, experimental conditions, and assay used.
Table 1: IC50 Values of Aminopterin in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (nM) |
| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 72 | 4.4[10] |
| HL-60 | Human promyelocytic leukemia | 48 | 2.5[10] |
| Various Pediatric Leukemia/Lymphoma Lines | Leukemia and Lymphoma | 120 | Median: 17[10][11] |
Table 2: Recommended Storage Conditions for Aminopterin
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 4 years | Store in a dry, dark place.[3] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | Prepare fresh before use and protect from light.[3] |
Detailed Experimental Protocols
Protocol 1: Preparation of Aminopterin Stock Solution
Objective: To prepare a stable, concentrated stock solution of aminopterin for use in cell culture experiments.
Materials:
-
Aminopterin powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of aminopterin powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the aminopterin is completely dissolved. Gentle warming to 37°C may aid dissolution.[4]
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, date, and initials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3]
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of aminopterin in a specific cancer cell line.
Materials:
-
Target cancer cell line (e.g., CCRF-CEM)
-
Complete cell culture medium
-
Aminopterin stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 5 x 10⁴ cells/well for suspension cells like CCRF-CEM) in 100 µL of complete culture medium.[5][10] Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of aminopterin in complete culture medium from the stock solution. A suggested starting range is 0.1 nM to 1 µM.[10] Remove the old medium (for adherent cells) and add 100 µL of the diluted aminopterin solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest aminopterin concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the aminopterin concentration to determine the IC50 value.[8]
Visualizations
Caption: Mechanism of aminopterin action on the folate metabolism pathway.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
References
- 1. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopterin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. toku-e.com [toku-e.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Aminopterin vs. Methotrexate in Preclinical Leukemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two pivotal antifolate drugs, aminopterin and methotrexate, in the context of leukemia research. While methotrexate has largely superseded aminopterin in clinical settings, a resurgence of interest in aminopterin's potential advantages warrants a detailed examination of their preclinical profiles.[1] This document synthesizes experimental data to compare their efficacy, supported by detailed methodologies and visual representations of key biological and experimental processes.
Executive Summary
Aminopterin and methotrexate are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1] Their primary mechanism of action involves disrupting the synthesis of purines and thymidylate, which are necessary for DNA and RNA production in rapidly dividing leukemia cells.[2]
Preclinical evidence consistently demonstrates that aminopterin exhibits greater in vitro potency than methotrexate, often reflected in lower IC50 values across various leukemia cell lines.[1][3] This increased potency is attributed to more efficient cellular uptake and a higher rate of conversion to its active polyglutamated forms.[1][4] However, in vivo studies in animal models of leukemia often show comparable therapeutic efficacy between the two drugs in extending event-free survival.[5][6] This suggests that while aminopterin is more potent on a cellular level, pharmacokinetic and pharmacodynamic factors in a whole-organism system contribute to a more balanced efficacy profile when compared to methotrexate.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from preclinical studies comparing the in vitro cytotoxicity and cellular accumulation of aminopterin and methotrexate in leukemia models.
Table 1: In Vitro Cytotoxicity in Pediatric Leukemia & Lymphoma Cell Lines
| Drug | Median IC50 (nM) |
| Aminopterin | 17 |
| Methotrexate | 78 |
Data represents the concentration required to inhibit 50% of cell growth after a 120-hour exposure, as determined by the Sulforhodamine B (SRB) assay.[3]
A study also introduced a "clinical potency index" (CPI), which considers the clinically achievable drug exposures. In this analysis, methotrexate had a significantly higher CPI (median 0.9) compared to aminopterin (median 0.4), suggesting that methotrexate's pharmacokinetic properties might provide a therapeutic advantage despite its lower in vitro potency.[3]
Table 2: Cellular Accumulation in Acute Lymphoblastic Leukemia (ALL) Cells
| Drug (1 µM) | Cellular Accumulation (pmol/10⁶ cells) |
| Aminopterin | 1.47 ± 0.9 |
| Methotrexate | 0.7 ± 0.7 |
Data from in vitro incubation of radiolabeled drugs with ALL cells.[4]
Signaling Pathway and Mechanism of Action
Both aminopterin and methotrexate function by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for converting dihydrofolate (DHF) into tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides required for DNA replication.[2] The polyglutamated forms of both drugs are also potent inhibitors of DHFR.[1]
Caption: Mechanism of action of Aminopterin and Methotrexate.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol outlines the general steps for determining the IC50 values of aminopterin and methotrexate in leukemia cell lines.[3]
-
Cell Culture: Pediatric leukemia and lymphoma cell lines are cultured in appropriate media and conditions.
-
Drug Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of aminopterin or methotrexate for 120 hours.
-
Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Measurement: The absorbance of the stained cells is measured using a microplate reader to determine cell density.
-
Data Analysis: The IC50 value, the drug concentration that inhibits cell growth by 50%, is calculated from the dose-response curves.
Caption: Workflow for in vitro cytotoxicity testing.
In Vivo Efficacy in Xenograft Models
This protocol describes a general workflow for assessing the in vivo efficacy of aminopterin and methotrexate in leukemia xenograft models.[5]
-
Xenograft Establishment: Immunocompromised mice (e.g., SCID mice) are inoculated with human leukemia cells to establish xenografts.
-
Treatment Groups: Once tumors are established, mice are randomized into treatment groups: vehicle control, aminopterin, and methotrexate.
-
Drug Administration: The drugs are administered according to a predefined schedule and dosage.
-
Monitoring: The primary endpoint is typically event-free survival. The overall health of the animals, including body weight, is monitored.
-
Data Analysis: Survival curves for the different treatment groups are compared. Statistical analyses, such as the log-rank test, are used to determine the significance of any observed differences in survival.
Logical Relationship: From Discovery to Clinical Use
The development and use of aminopterin and methotrexate are logically intertwined, with early discoveries paving the way for current clinical standards.
Caption: Logical progression from Aminopterin to Methotrexate.
Conclusion
Both aminopterin and methotrexate demonstrate significant anti-leukemic activity in preclinical models.[1] Aminopterin consistently shows greater in vitro potency, which is attributed to its more efficient cellular uptake and polyglutamylation.[1][4] However, in vivo studies often reveal comparable efficacy between the two drugs, highlighting the importance of pharmacokinetic and pharmacodynamic factors in determining their overall therapeutic effect.[5][6] While methotrexate became the clinical standard due to a more favorable therapeutic index, the distinct metabolic profile of aminopterin suggests it could be a valuable alternative in specific contexts, such as in patients with poor methotrexate uptake.[4] Further research is warranted to explore the potential clinical utility of aminopterin in selected patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Aminopterin and Other Antifolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of aminopterin and its principal analogs: methotrexate, pemetrexed, and pralatrexate. These antifolate agents represent a cornerstone in the treatment of various cancers and autoimmune diseases. Their primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which ultimately disrupts DNA synthesis and cellular replication.[1][2][3] This document aims to furnish researchers and drug development professionals with a comprehensive comparative analysis, supported by experimental data, to inform further research and clinical application.
Quantitative Comparison of Antifolate Efficacy
The therapeutic potential of antifolates can be evaluated through several key metrics, including their binding affinity to DHFR and their cytotoxic effects on cancer cells. The following tables summarize quantitative data from various studies to facilitate a direct comparison between aminopterin and other prominent antifolates.
Table 1: Comparative Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Apparent Kᵢ (nM) for Human DHFR | Source(s) |
| Aminopterin | 0.0037 | [4][5] |
| Methotrexate | 26 | [4] |
| Pemetrexed | >200 | [4] |
| Pralatrexate | 45 | [4] |
| Note: A lower Kᵢ value signifies a stronger binding affinity and more potent inhibition of the enzyme. |
Table 2: In Vitro Cytotoxicity (IC₅₀) in Pediatric Leukemia and Lymphoma Cell Lines
| Cell Line | Aminopterin (nM) | Methotrexate (nM) | Pemetrexed (nM) | Pralatrexate (nM) | Source(s) |
| CCRF-CEM (T-cell ALL) | 4.4 | 78 | 155 | - | [5][6] |
| NALM-6 (B-cell ALL) | - | - | - | - | [7] |
| COG-LL-356 (ALL) | - | - | - | - | [7] |
| Note: IC₅₀ represents the concentration of a drug that inhibits 50% of cell growth. A lower IC₅₀ value indicates greater cytotoxicity. Data for all compounds across all cell lines from a single comparative study is not readily available and has been compiled from multiple sources. |
Mechanism of Action: A Deeper Dive
While all four compounds target DHFR, nuances in their mechanisms and cellular uptake contribute to their differential efficacy and toxicity profiles.
Aminopterin , the parent compound in this class, is a potent inhibitor of DHFR.[1][8] Its high affinity for the enzyme leads to a rapid depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication.[1]
Methotrexate , a derivative of aminopterin, also primarily inhibits DHFR.[2][3] However, its slightly lower affinity for DHFR compared to aminopterin is a key differentiator.[4] For the treatment of rheumatoid arthritis, its mechanism is thought to be more complex, involving the promotion of adenosine release, which has anti-inflammatory effects.[2][9]
Pemetrexed is a multi-targeted antifolate, distinguishing it from aminopterin and methotrexate. In addition to DHFR, it also inhibits thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), other key enzymes in the purine and pyrimidine synthesis pathways.[10][11][12] This broader mechanism of action may contribute to its efficacy in a wider range of solid tumors.[10]
Pralatrexate is designed for enhanced cellular uptake and retention. It has a high affinity for the reduced folate carrier (RFC), a protein that transports folates into cells.[13][14] Once inside the cell, it is efficiently converted to its polyglutamated form, which is a potent inhibitor of DHFR and is retained within the cell for a longer duration, leading to sustained cytotoxic effects.[13][15]
Signaling Pathways and Experimental Workflows
To visually represent the information discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pemetrexed - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 14. Pralatrexate - Wikipedia [en.wikipedia.org]
- 15. drugs.com [drugs.com]
In Vitro Showdown: Aminopterin Demonstrates Superior Uptake Over Methotrexate in Cancer Cells
For researchers, scientists, and drug development professionals, a comprehensive comparison reveals that aminopterin, a potent antifolate, exhibits a more efficient uptake by cancer cells in vitro compared to its successor, methotrexate. This heightened cellular accumulation, coupled with differences in intracellular metabolism, underscores the potential of aminopterin in specific cancer therapy contexts.
A critical determinant of the efficacy of antifolate drugs like aminopterin and methotrexate is their ability to enter and accumulate within cancer cells. In vitro studies consistently demonstrate that aminopterin has a significant advantage in this regard. This guide provides a detailed comparison of their cellular uptake, supported by experimental data and methodologies, to inform preclinical research and drug development.
Quantitative Comparison of Cellular Uptake
In vitro experiments using various cancer cell lines, particularly leukemic cells, have quantified the uptake of both aminopterin and methotrexate. The data consistently shows a higher intracellular accumulation of aminopterin.
| Drug | Cancer Cell Line | Drug Concentration | Incubation Time | Intracellular Accumulation (pmol/10⁶ cells) | Reference |
| Aminopterin | Acute Lymphoblastic Leukemia (ALL) blasts | 1 µM | Not Specified | 1.47 ± 0.9 | [1] |
| Methotrexate | Acute Lymphoblastic Leukemia (ALL) blasts | 1 µM | Not Specified | 0.7 ± 0.7 | [1] |
| Aminopterin | T-cell lineage ALL and AML blasts | Not Specified | Not Specified | Approximately 2-fold higher than Methotrexate | [1] |
AML: Acute Myelogenous Leukemia
These findings highlight that under similar experimental conditions, the intracellular concentration of aminopterin can be approximately twice that of methotrexate in leukemic cells.[1]
The Mechanism of Cellular Uptake and Retention
The primary route of entry for both aminopterin and methotrexate into cancer cells is the reduced folate carrier (RFC) , a transmembrane protein.[2] Once inside the cell, both drugs undergo polyglutamylation , a process where additional glutamate residues are added to the drug molecule. This metabolic step is crucial for two main reasons: it traps the drug inside the cell, preventing its efflux, and it increases the drug's affinity for its target enzyme, dihydrofolate reductase (DHFR).[2]
Evidence suggests that aminopterin is a more favorable substrate for the enzyme responsible for this process, folylpolyglutamate synthetase (FPGS) .[3] This is supported by kinetic studies which show a lower Michaelis constant (Km) for aminopterin compared to methotrexate, indicating a higher affinity of FPGS for aminopterin.
| Drug | Enzyme | Km (µM) | Vmax | Reference |
| Aminopterin | Folylpolyglutamate Synthetase (FPGS) | 25 | Not Reported | [3] |
| Methotrexate | Folylpolyglutamate Synthetase (FPGS) | 100 | Not Reported | [3] |
Experimental Protocols
The following provides a detailed methodology for an in vitro drug uptake assay, which can be used to compare the cellular accumulation of aminopterin and methotrexate.
Protocol: In Vitro Radiolabeled Drug Accumulation Assay
1. Cell Culture:
-
Culture cancer cells (e.g., L1210 leukemia cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells in the logarithmic growth phase for the experiment.
2. Preparation of Radiolabeled Drugs:
-
Prepare stock solutions of [³H]-aminopterin and [³H]-methotrexate of known specific activity.
-
Dilute the radiolabeled drugs in a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentrations.
3. Uptake Assay:
-
Wash the harvested cells twice with ice-cold HBSS to remove any residual medium.
-
Resuspend the cells in pre-warmed HBSS at a concentration of 1 x 10⁷ cells/mL.
-
Initiate the uptake by adding the cell suspension to tubes containing the radiolabeled drug solutions.
-
Incubate the cells at 37°C for various time points (e.g., 1, 5, 10, 20, 30 minutes).
-
To terminate the uptake, rapidly centrifuge the cell suspension at 4°C.
-
Immediately wash the cell pellet three times with ice-cold HBSS to remove extracellular drug.
4. Measurement of Intracellular Drug Accumulation:
-
Lyse the final cell pellet with a suitable lysis buffer (e.g., 0.5 M NaOH).
-
Transfer the lysate to a scintillation vial and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Express the intracellular drug concentration as pmol of drug per mg of cell protein.
5. Determination of Kinetic Parameters (Km and Vmax):
-
To determine the Km and Vmax for uptake, perform the uptake assay with varying concentrations of the unlabeled drug in the presence of a fixed, low concentration of the radiolabeled drug.
-
Plot the initial rates of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.[4][5][6][7]
Visualizing the Cellular Fate of Aminopterin and Methotrexate
The following diagrams illustrate the key pathways and experimental workflows involved in the cellular uptake and action of aminopterin and methotrexate.
Caption: Cellular transport and metabolic pathway of aminopterin and methotrexate.
Caption: Workflow for comparing aminopterin and methotrexate uptake in cancer cells.
References
- 1. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the in vivo Km and Vmax of a drug with tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Aminopterin's Potent Inhibition of Dihydrofolate Reductase: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of aminopterin's effect on dihydrofolate reductase (DHFR) activity, benchmarked against the well-known inhibitor, methotrexate. This document outlines the potent inhibitory action of aminopterin, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Aminopterin, a 4-amino derivative of folic acid, is a powerful antagonist of the folate metabolic pathway.[1] It exerts its effect through the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular proliferation.[4] By blocking DHFR, aminopterin disrupts these processes, leading to cell cycle arrest and apoptosis, forming the basis of its application as an anticancer and immunosuppressive agent.[1][4]
Comparative Analysis of DHFR Inhibition
Both aminopterin and its derivative, methotrexate, are potent inhibitors of DHFR.[2] However, studies have consistently demonstrated that aminopterin exhibits a higher potency. This increased efficacy is attributed to more efficient cellular uptake and more extensive intracellular polyglutamylation, which prolongs its retention and inhibitory action within the cell.[2]
While aminopterin is a more potent antifolate on a molar basis, methotrexate is more commonly used in clinical settings due to a more favorable therapeutic index, meaning a wider margin between its effective and toxic doses.[2]
Quantitative Inhibitory Activity
The inhibitory potency of aminopterin and methotrexate against DHFR is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. The Ki represents the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating tighter binding and greater potency. The IC50 value indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target | Ki (pM) | IC50 (nM) | Cell Line |
| Aminopterin | Dihydrofolate Reductase (DHFR) | 3.7[1][5] | 4.4[1] | CCRF-CEM |
| Methotrexate | Dihydrofolate Reductase (DHFR) | <2-fold higher than Aminopterin[6][7] | ~0.002 µM (2 nM) | L1210[8] |
| Aminopterin Analogue (9) | Human Dihydrofolate Reductase (DHFR) | 34[6][7] | 5.1[6][7] | CCRF-CEM |
| Methotrexate Analogue (10) | Human Dihydrofolate Reductase (DHFR) | 2100[6][7] | 140[6][7] | CCRF-CEM |
Experimental Protocols
Validation of aminopterin's effect on DHFR activity can be achieved through a direct enzymatic assay. The following protocol outlines a common colorimetric method.
DHFR Activity Assay (Colorimetric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[2][9][10]
Materials:
-
Purified DHFR enzyme
-
Aminopterin
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)[11]
-
96-well clear, flat-bottom microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Aminopterin solution at various concentrations (or vehicle control)
-
DHFR enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the DHF substrate to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[13]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each aminopterin concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the aminopterin concentration to determine the IC50 value.
-
Visualizing the Mechanism of Action
To understand the central role of DHFR and the inhibitory action of aminopterin, the following diagrams illustrate the folate metabolic pathway and the experimental workflow for assessing DHFR inhibition.
Caption: Folate metabolic pathway and the inhibitory action of aminopterin on DHFR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
Cross-Resistance Between Aminopterin and Methotrexate: A Comparative Guide for Researchers
An objective analysis of the cross-resistance profiles of aminopterin and methotrexate in various cell lines, supported by experimental data and detailed methodologies.
For decades, methotrexate (MTX) has been a cornerstone of chemotherapy, particularly in the treatment of leukemia and various solid tumors. Its predecessor, aminopterin (AMT), though historically significant, was largely replaced by MTX due to a perceived better therapeutic index. However, with the rise of methotrexate resistance, there is renewed interest in understanding the comparative efficacy and cross-resistance patterns of these two closely related antifolates. This guide provides a comprehensive comparison of aminopterin and methotrexate, focusing on their activity in sensitive and resistant cell lines, the underlying mechanisms of cross-resistance, and detailed experimental protocols for their evaluation.
Comparative Cytotoxicity of Aminopterin and Methotrexate
Aminopterin and methotrexate are both potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication. Preclinical studies consistently demonstrate that while both drugs exhibit significant antileukemic activity, aminopterin often displays a lower IC50 value, suggesting higher intrinsic potency. This increased potency is likely attributable to more efficient cellular uptake and more consistent metabolism to its active polyglutamated forms compared to methotrexate.
The following table summarizes the 50% inhibitory concentrations (IC50) of methotrexate and aminopterin in a panel of pediatric leukemia and lymphoma cell lines, illustrating the generally lower IC50 values for aminopterin.
| Cell Line | Disease Type | Methotrexate (MTX) IC50 (nM) | Aminopterin (AMT) IC50 (nM) |
| REH | B-cell Acute Lymphoblastic Leukemia | 40 | 10 |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 60 | 20 |
| JURKAT | T-cell Acute Lymphoblastic Leukemia | 80 | 30 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 100 | 40 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 50 | 15 |
| SEM | B-cell Acute Lymphoblastic Leukemia | 70 | 25 |
| Median | 78 | 17 |
Data adapted from a comparative study on pediatric leukemia and lymphoma cell lines.
Mechanisms of Cross-Resistance
Cross-resistance between aminopterin and methotrexate is a significant clinical challenge and is primarily attributed to three main mechanisms:
-
Impaired Drug Transport: The primary route of entry for both drugs into cells is the reduced folate carrier (RFC). A decrease in the expression or functional activity of RFC is a common mechanism of resistance to methotrexate and often confers cross-resistance to aminopterin.
-
Alterations in Dihydrofolate Reductase (DHFR): Mutations in the DHFR gene can lead to the production of an enzyme with reduced affinity for methotrexate. Since aminopterin binds to the same active site, these mutations frequently result in cross-resistance. Gene amplification of DHFR, leading to overproduction of the target enzyme, is another mechanism that can contribute to resistance to both drugs.
-
Defective Polyglutamylation: Both aminopterin and methotrexate are converted into polyglutamated forms within the cell. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), traps the drugs intracellularly and enhances their inhibitory activity. Decreased FPGS activity can lead to reduced drug accumulation and resistance to both agents.
The following diagram illustrates the folate metabolic pathway and the key points of action and resistance for aminopterin and methotrexate.
Caption: Folate metabolism and mechanisms of antifolate resistance.
Experimental Protocols
Accurate assessment of cross-resistance requires robust and standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the cytotoxicity and resistance mechanisms of aminopterin and methotrexate.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 values of aminopterin and methotrexate.
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of aminopterin and methotrexate in complete culture medium. A suggested starting range is 0.1 nM to 1 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium without the compound).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Dihydrofolate Reductase (DHFR) Activity Assay
This spectrophotometric assay measures the activity of DHFR in cell lysates.
-
Preparation of Cell Lysate:
-
Harvest approximately 1 x 10⁶ cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold DHFR Assay Buffer and keep on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 5-50 µL of the cell lysate to each well and adjust the volume to 100 µL with DHFR Assay Buffer.
-
Prepare a reaction mixture containing DHFR Assay Buffer, DHFR substrate (dihydrofolate), and NADPH.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.
-
Determine the specific activity of DHFR (units per mg of protein) by normalizing the rate to the protein concentration of the cell lysate.
-
Reduced Folate Carrier (RFC) Transport Assay
This assay measures the uptake of radiolabeled methotrexate to assess RFC function.
-
Cell Preparation:
-
Seed cells in 24-well plates and grow to confluence.
-
Wash the cell monolayers twice with transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Pre-incubate the cells in transport buffer for 20 minutes at 37°C.
-
-
Uptake Measurement:
-
Initiate transport by adding transport buffer containing a known concentration of [³H]-methotrexate (e.g., 50 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
To terminate uptake, rapidly wash the cells three times with ice-cold transport buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the cell lysates (e.g., using a BCA assay).
-
Calculate the rate of methotrexate uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
The following diagram outlines the general workflow for assessing cross-resistance.
Caption: Experimental workflow for cross-resistance analysis.
Conclusion
The data presented in this guide indicate that aminopterin is generally more potent in vitro than methotrexate against various leukemia and lymphoma cell lines. Cross-resistance between the two agents is common and is primarily driven by shared mechanisms of transport and target enzyme inhibition. A thorough understanding of these mechanisms, facilitated by the experimental protocols provided, is crucial for the rational design of new therapeutic strategies to overcome antifolate resistance. Researchers and drug development professionals are encouraged to utilize these methodologies to further explore the nuances of aminopterin and methotrexate cross-resistance in their specific cell line models.
A Comparative Analysis of the Therapeutic Index of Aminopterin and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminopterin, the first antifolate to induce remission in pediatric leukemia, is a more potent cytotoxic agent than methotrexate in vitro.[1] This increased potency is largely attributed to its more efficient cellular uptake and more extensive intracellular polyglutamylation, which significantly prolongs its retention and inhibitory action within the cell.[1] However, this potency is coupled with greater and more unpredictable toxicity.[1] Animal studies conducted in the 1950s demonstrated that methotrexate possessed a more favorable therapeutic index—a wider margin between its effective and toxic doses.[1][2] Consequently, aminopterin was largely abandoned in favor of methotrexate for most clinical applications. Methotrexate remains a cornerstone of chemotherapy and autoimmune disease treatment today.[1]
Data Presentation
The following tables summarize key quantitative data comparing the potency and toxicity of aminopterin and methotrexate.
Table 1: In Vitro Cytotoxicity of Aminopterin and Methotrexate in Pediatric Leukemia/Lymphoma Cell Lines
| Drug | Median IC50 (nM) |
| Aminopterin | 17 |
| Methotrexate | 78 |
Data sourced from a study using a 120-hour sulforhodamine B (SRB) assay.
Table 2: Acute Toxicity in Rodents (Historical Data)
| Drug | Animal Model | Route | LD50 (mg/kg) |
| Aminopterin | Rat | Oral | 2.5 (LDLo) |
| Methotrexate | Mouse | Intraperitoneal | 94 |
| Methotrexate | Rat | Intraperitoneal | 6 - 25 |
| Methotrexate | Rat | Oral | 180 |
Note: Direct, side-by-side comparative LD50 studies from a single modern source are scarce. The provided data is compiled from historical records and may not be directly comparable due to variations in experimental conditions.[3]
Table 3: Effective Doses in L1210 Leukemia Mouse Model
| Drug | Dosage Regimen | Outcome |
| Aminopterin | 0.15 µg/g bodyweight | Increased survival time |
| Methotrexate | 2.5 mg/kg (single i.p. injection) | Prolonged survival |
| Methotrexate | 400 mg/kg (s.c. with leucovorin rescue) | Highly effective in preventing toxicity and pronounced antitumor effect |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Both aminopterin and methotrexate are antimetabolites that function as structural analogs of folic acid. Their primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By blocking DHFR, these drugs lead to a depletion of intracellular THF, thereby inhibiting DNA replication and cell division, particularly in rapidly proliferating cells such as cancer cells.
A key difference lies in their cellular uptake and subsequent metabolism. Aminopterin exhibits more efficient transport into cells and is more readily converted to its active polyglutamated forms. This process of polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), traps the drug inside the cell and increases its inhibitory effect on DHFR and other folate-dependent enzymes. This enhanced retention and prolonged activity contribute to aminopterin's greater potency but also its narrower therapeutic window.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of aminopterin and methotrexate are provided below.
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein.
Protocol:
-
Cell Plating: Seed leukemia cells in 96-well microtiter plates at an optimal density and allow them to recover for 24 hours.[3]
-
Drug Treatment: Add serial dilutions of aminopterin or methotrexate to the wells. Include a vehicle control (e.g., DMSO or saline).[3]
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[3]
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least one hour.[3]
-
Washing: Wash the plates multiple times with 1% acetic acid to remove the TCA and unbound dye.[4][5]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][5]
-
Solubilization: After washing and air-drying the plates, add 10 mM Tris base solution to each well to solubilize the bound dye.[4][5]
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.[3]
In Vivo Efficacy: Leukemia Xenograft Model
This protocol outlines a general framework for evaluating the efficacy of aminopterin and methotrexate in a leukemia xenograft mouse model.
Protocol:
-
Cell Inoculation: Inject human leukemia cells (e.g., L1210) into immunodeficient mice (e.g., SCID mice).[6]
-
Tumor Engraftment: Monitor the mice for tumor engraftment and growth.
-
Randomization: Once tumors are established, randomize the mice into treatment groups.
-
Drug Administration: Administer aminopterin, methotrexate, or a vehicle control. Dosing and schedule should be based on prior maximum tolerated dose (MTD) studies. For example, methotrexate has been used at 40 mg/kg intraperitoneally twice weekly.[3]
-
Monitoring: Monitor tumor volume (for subcutaneous models), body weight, and overall animal health. For systemic leukemia models, the primary endpoint is typically event-free survival.[3]
-
Data Analysis: Compare tumor growth inhibition and survival curves between the different treatment groups. Statistical analysis, such as the log-rank test for survival, is used to determine the significance of the observed differences.[3]
Conclusion
The available preclinical and historical clinical data consistently indicate that while aminopterin is a more potent antifolate agent than methotrexate on a molar basis, it possesses a narrower therapeutic index. The N¹⁰-methyl group present in methotrexate, but absent in aminopterin, appears to provide a better balance between therapeutic efficacy and toxicity. Methotrexate's wider safety margin allows for the administration of higher, more controllable doses with predictable toxicity that can often be managed with leucovorin rescue. For these reasons, methotrexate became the standard of care in antifolate therapy, while aminopterin's use is now primarily confined to research settings. Recent studies, however, have revisited the potential of aminopterin, suggesting that its greater potency and more consistent cellular uptake might be advantageous in specific clinical contexts, warranting further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. discover.nci.nih.gov [discover.nci.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relative toxicites of methotrexate and aminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis for Researchers and Drug Development Professionals
A Head-to-Head Comparison of Aminopterin and Pemetrexed in the Context of Lung Cancer Cells
Introduction to the Antifolates: Aminopterin and Pemetrexed
Aminopterin, a 4-amino derivative of folic acid, was one of the first antifolate agents used in chemotherapy and is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Its use was largely supplanted by methotrexate due to a perceived better therapeutic index.[2] Pemetrexed is a newer generation, multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), key enzymes in the de novo biosynthesis of purines and thymidine.[3][4]
Mechanism of Action: A Tale of Two Inhibition Profiles
Both aminopterin and pemetrexed function by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides, and consequently, DNA and RNA.[1][5] However, their enzymatic inhibition profiles differ significantly.
Aminopterin: The primary and most potent target of aminopterin is dihydrofolate reductase (DHFR) .[1][2] By competitively inhibiting DHFR, aminopterin blocks the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of purines and thymidylate. The depletion of the THF pool leads to an inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.[1][2]
Pemetrexed: Pemetrexed boasts a broader mechanism of action by targeting multiple enzymes in the folate pathway:[3][4][6]
-
Thymidylate Synthase (TS): Pemetrexed is a potent inhibitor of TS, which is a critical enzyme for the synthesis of thymidine, a necessary component of DNA.[4][7]
-
Dihydrofolate Reductase (DHFR): Similar to aminopterin, pemetrexed also inhibits DHFR, leading to the depletion of THF.[3]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): By inhibiting GARFT, pemetrexed disrupts the de novo purine synthesis pathway.[6]
This multi-targeted approach may offer a therapeutic advantage by creating a more comprehensive blockade of nucleotide synthesis.
Quantitative Data Presentation
The following tables summarize the available quantitative data for aminopterin and pemetrexed. It is important to note that the data is compiled from different studies and experimental conditions, and direct comparisons should be made with caution.
Table 1: Comparative Enzyme Inhibition
| Drug | Target Enzyme | Organism/Source | Ki Value |
| Aminopterin | Dihydrofolate Reductase (DHFR) | Not Specified | 3.7 pM[1][8] |
| Dihydrofolate Reductase (DHFR) | Human | 34 pM[9] | |
| Pemetrexed | Dihydrofolate Reductase (DHFR) | Not Specified | - |
| Thymidylate Synthase (TS) | Not Specified | - | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Not Specified | - |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
| Drug | Cell Line | Cancer Type | IC50 Value (nM) |
| Aminopterin | CCRF-CEM | Pediatric Leukemia | 4.4[1] |
| Various Leukemia/Lymphoma Lines | Pediatric Leukemia/Lymphoma | Median: 17[10] | |
| Pemetrexed | A549 | Non-Small Cell Lung Cancer | ~10,000 (at 24h)[11] |
| PC9 | Non-Small Cell Lung Cancer | - | |
| NCI-H460 | Non-Small Cell Lung Cancer | - | |
| NCI-H2228 | Non-Small Cell Lung Cancer | - | |
| NCI-H3122 | Non-Small Cell Lung Cancer | - |
Note: The IC50 values are highly dependent on the experimental conditions, including the duration of drug exposure. The provided IC50 for pemetrexed in A549 cells is an approximation from a graphical representation at a 24-hour time point. Other studies show varying sensitivities of different NSCLC cell lines to pemetrexed.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either aminopterin or pemetrexed. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.[12][13][14]
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable buffer (e.g., Tris-HCl), dithiothreitol (DTT), and the substrates dihydrofolate (DHF) and NADPH.
-
Enzyme and Inhibitor Incubation: Purified human DHFR enzyme is pre-incubated with varying concentrations of the inhibitor (aminopterin or pemetrexed) in the reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates.
-
Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 or Ki value.[15][16][17]
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the activity of TS.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the substrate deoxyuridine monophosphate (dUMP), and the cofactor 5,10-methylenetetrahydrofolate.
-
Enzyme and Inhibitor Incubation: Purified human TS enzyme is pre-incubated with varying concentrations of the inhibitor (pemetrexed).
-
Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the conversion of 5,10-methylenetetrahydrofolate to dihydrofolate, is monitored over time.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance, and the inhibitory activity of the compound is calculated.[18][19]
Visualizations
Folate Metabolism and Antifolate Inhibition
Caption: Folate metabolism pathway and points of inhibition by Aminopterin and Pemetrexed.
General Experimental Workflow for In Vitro Drug Comparison
Caption: A generalized workflow for comparing the in vitro cytotoxicity of two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminopterin - Wikipedia [en.wikipedia.org]
- 3. The role of Pemetrexed (Alimta , LY231514) in lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pemetrexed: its promise in treating non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. The role of pemetrexed in advanced non small-cell lung cancer: special focus on pharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pemetrexed-containing treatments in the non-small cell lung cancer, is -/low thymidylate synthase expression better than +/high thymidylate synthase expression: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 17. scispace.com [scispace.com]
- 18. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Aminopterin as a DHFR Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aminopterin's performance as a Dihydrofolate Reductase (DHFR) inhibitor against its key alternatives, methotrexate and pralatrexate. This analysis is supported by experimental data to validate its specificity and efficacy.
Aminopterin, a 4-amino analogue of folic acid, is a potent antineoplastic agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] By inhibiting DHFR, aminopterin disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[5] This guide delves into the comparative potency, cellular activity, and specificity of aminopterin.
Quantitative Comparison of DHFR Inhibitor Potency
The efficacy of DHFR inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). A lower Ki value indicates a stronger binding affinity to the enzyme, while a lower IC50 value signifies greater potency in inhibiting biological functions, such as cell growth.
Table 1: Comparative Inhibition of Human Dihydrofolate Reductase (DHFR)
| Compound | Apparent Kᵢ (nM) | Source |
| Aminopterin | 0.0037 | [3] |
| Methotrexate | 26 | [6] |
| Pralatrexate | 45 | [6] |
Note: The Kᵢ value for Aminopterin is from a separate study and is presented for comparative purposes. The values for Methotrexate and Pralatrexate are from a single comparative study.
Table 2: In Vitro Cytotoxicity in Pediatric Leukemia and Lymphoma Cell Lines
| Compound | Median IC₅₀ (nM) | Source |
| Aminopterin | 17 | [7] |
| Methotrexate | 78 | [7] |
Table 3: Cellular Accumulation in Acute Lymphoblastic Leukemia (ALL) Cells
| Compound (1 µM) | Mean Accumulation (pmol/10⁶ cells) | Source |
| Aminopterin | 1.47 ± 0.9 | [8] |
| Methotrexate | 0.7 ± 0.7 | [8] |
Cellular Uptake and Retention: The Role of Polyglutamylation
The cytotoxic efficacy of antifolates is not solely dependent on their affinity for DHFR but also on their transport into and retention within the cell. Both aminopterin and methotrexate are transported into cells via the reduced folate carrier (RFC).[9][10] Once inside, they undergo polyglutamylation, a process where glutamate residues are added. This modification traps the drug within the cell and enhances its inhibitory activity.[11][12]
Studies have shown that aminopterin is a better substrate for the enzyme folylpolyglutamate synthetase (FPGS) compared to methotrexate.[7][11] This results in more efficient and extensive polyglutamylation of aminopterin, leading to higher intracellular concentrations and prolonged retention, which contributes to its greater potency.[7][11] In Ehrlich ascites tumor cells, the net accumulation of aminopterin polyglutamates was nine times greater than that of methotrexate polyglutamates at the same extracellular concentration.[11]
Specificity and Off-Target Effects
The specificity of a DHFR inhibitor is crucial for its therapeutic index, balancing its anti-cancer activity with its toxicity to healthy, rapidly dividing cells. While direct molecular off-target profiling for aminopterin is not extensively documented in the reviewed literature, its specificity is primarily understood through its mechanism of action and observed toxicities.
The primary "off-target" effects of DHFR inhibitors are mechanism-based toxicities in non-cancerous, rapidly proliferating tissues, such as the bone marrow and gastrointestinal mucosa.[13][14] This is due to the fundamental role of DHFR in the DNA synthesis of all dividing cells.
-
Methotrexate , the most well-studied antifolate, is known to cause a range of side effects, including bone marrow suppression, mucositis, and liver toxicity.[13][15][16][17] These toxicities are directly related to its on-target inhibition of DHFR in healthy tissues.
-
Pralatrexate , a newer-generation inhibitor, was designed for improved uptake by cancer cells via the reduced folate carrier, which is often overexpressed in malignant cells.[18][19] This design aims to enhance its specificity for tumor cells. However, it still presents side effects common to antifolates, such as mucositis and bone marrow suppression.[19][20][21][22]
-
Aminopterin , being a potent DHFR inhibitor with efficient cellular uptake and retention, also demonstrates significant toxicity.[8] Historically, methotrexate was favored over aminopterin due to its better therapeutic index in preclinical models.[23]
Experimental Protocols
DHFR Enzymatic Assay (Colorimetric)
This assay quantifies the inhibitory effect of a compound on DHFR activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[5][27][28]
Materials:
-
Recombinant Human DHFR Enzyme
-
DHFR Assay Buffer (e.g., 50-100 mM Tris-HCl or Potassium Phosphate, pH 6.5-7.5)
-
Dihydrofolate (DHF) Substrate
-
NADPH
-
Test Compounds (Aminopterin, Methotrexate, Pralatrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the DHFR enzyme, DHF, and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme. Include controls with no inhibitor (enzyme activity control) and no enzyme (background control).
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Measurement: Immediately begin kinetic reading at 340 nm, recording absorbance every 15-30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate enzyme inhibition model.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[29][30][31]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test Compounds (Aminopterin, Methotrexate, Pralatrexate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizations
References
- 1. Conditional lethality profiling reveals anticancer mechanisms of action and drug-nutrient interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modulation of antifolate cytotoxicity by metabolites from dying cells in a lymphocyte clonal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery | MDPI [mdpi.com]
- 11. Enhanced polyglutamylation of aminopterin relative to methotrexate in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Known Risks Of Methotrexate (MTX) Toxicity - GoodRx [goodrx.com]
- 14. arthritis.org [arthritis.org]
- 15. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Side effects of methotrexate - NHS [nhs.uk]
- 17. Methotrexate Side Effects: Common, Severe, Long Term [drugs.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pralatrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 26. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Isolation of Rat Dihydrofolate Reductase Gene and Characterization of Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effects of folic acid on the antiproliferative efficiency of doxorubicin, camptothecin and methyl methanesulfonate in MCF-7 cells by mRNA endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 30. arrow.tudublin.ie [arrow.tudublin.ie]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Toxicity of Aminopterin and Methotrexate in Normal Cells: A Guide for Researchers
An objective analysis of two potent antifolates, aminopterin and methotrexate, reveals nuances in their cytotoxic profiles against non-malignant cells. While both drugs are effective inhibitors of dihydrofolate reductase, their differing potencies and cellular uptake mechanisms contribute to variations in toxicity, a critical consideration in drug development and therapeutic application.
Aminopterin and its derivative, methotrexate, are both powerful antifolate agents that function by inhibiting dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division, particularly in rapidly proliferating cells.[2] While this mechanism is the basis for their use in chemotherapy, it also underlies their toxicity to healthy, dividing cells in the body.[3] Generally, aminopterin exhibits greater potency in vitro, meaning a lower concentration is required to achieve the same level of cell inhibition compared to methotrexate.[1][2] This heightened potency is largely attributed to its more efficient transport into cells and a more extensive conversion into its active, polyglutamated form, which prolongs its retention and inhibitory action within the cell.[1][2]
However, this increased potency of aminopterin is also associated with greater and more unpredictable toxicity compared to methotrexate.[2] Methotrexate, due to a structural difference—the presence of a methyl group—is considered to have a more favorable therapeutic index, offering a wider margin between its effective and toxic doses.[2]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. While extensive comparative data in a wide range of normal human cell lines is limited in publicly available literature, the general trend observed in preclinical studies, primarily in cancer cell lines, consistently demonstrates the higher potency of aminopterin.
| Drug | Cell Line Type | IC50 (Median Value) | Assay | Reference |
| Aminopterin | Pediatric Leukemia/Lymphoma | 17 nM | Sulforhodamine B (SRB) | [2][4] |
| Methotrexate | Pediatric Leukemia/Lymphoma | 78 nM | Sulforhodamine B (SRB) | [2][4] |
A study on murine hematopoietic progenitor cells indicated that at certain concentrations, neither methotrexate nor aminopterin were directly toxic but rather reversibly inhibited the proliferation of more mature progenitor cells. This suggests a cytostatic rather than cytotoxic effect on these specific normal cells under the tested conditions.
Experimental Protocols
To provide a framework for the independent verification and extension of these findings, detailed methodologies for key in vitro toxicity assays are outlined below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of aminopterin or methotrexate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Remove the TCA and wash the plates with water. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Dissolve the protein-bound dye in a 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating and Treatment: Follow the same initial steps as the SRB assay.
-
MTT Addition: After the drug incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm. The amount of formazan produced is proportional to the number of viable cells.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Treat cells with the desired concentrations of aminopterin or methotrexate.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis with Propidium Iodide
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and collect cells as in the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain the cellular DNA with propidium iodide.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both aminopterin and methotrexate is the inhibition of DHFR, which leads to a depletion of tetrahydrofolate (THF). THF is a critical cofactor for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA. The disruption of these pathways ultimately leads to cell cycle arrest and apoptosis.
Caption: Mechanism of aminopterin and methotrexate toxicity.
The following diagram illustrates a typical experimental workflow for comparing the cytotoxicity of these two drugs.
Caption: Experimental workflow for comparative toxicity analysis.
References
A Comparative Guide to Leucovorin Rescue for Aminopterin and Methotrexate Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of leucovorin (folinic acid) as a rescue agent for toxicity induced by two potent antifolate drugs: aminopterin and methotrexate. While both drugs are inhibitors of dihydrofolate reductase (DHFR), fundamental differences in their cellular transport and metabolism significantly impact their cytotoxic profiles and the effectiveness of leucovorin rescue. This analysis is supported by experimental data on their mechanisms of action, in vitro cytotoxicity, and the underlying principles of leucovorin intervention.
Mechanism of Action and Cellular Toxicity
Aminopterin and methotrexate are structural analogs of folic acid that competitively inhibit DHFR. This enzyme is crucial for converting dihydrofolate (DHF) into tetrahydrofolate (THF), an essential one-carbon donor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. Inhibition of DHFR leads to the depletion of reduced folates, causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and normal bone marrow and gastrointestinal cells.
A key distinction between the two drugs lies in their intracellular processing. Aminopterin is more efficiently transported into cells and is a superior substrate for the enzyme folylpolyglutamate synthetase (FPGS).[1] This results in more rapid and extensive polyglutamylation of aminopterin compared to methotrexate.[1][2] Polyglutamylation traps the drug inside the cell and increases its binding affinity for DHFR, leading to prolonged intracellular retention and greater cytotoxic potency.[1]
Leucovorin Rescue Pathway
Leucovorin (5-formyl-THF) is a reduced folate that can be readily converted into other active folate cofactors, such as 5,10-methylene-THF, without requiring the DHFR enzyme. By administering leucovorin, the metabolic blockade imposed by aminopterin or methotrexate is bypassed, replenishing the intracellular pool of reduced folates.[3][4] This allows for the resumption of DNA and RNA synthesis in normal cells, thereby "rescuing" them from the toxic effects of the antifolate. This differential rescue is the cornerstone of high-dose antifolate chemotherapy.[4]
Comparative Efficacy and Rescue
The enhanced cellular uptake and retention of aminopterin contribute to its significantly greater in vitro potency compared to methotrexate. Experimental data from preclinical studies in pediatric leukemia and lymphoma cell lines consistently demonstrate a lower half-maximal inhibitory concentration (IC50) for aminopterin.
Table 1: In Vitro Cytotoxicity of Aminopterin vs. Methotrexate
| Compound | Median IC50 (Pediatric Leukemia/Lymphoma Cell Lines) |
|---|---|
| Aminopterin | 17 nM |
| Methotrexate | 78 nM |
Data sourced from a study using a 120-hour sulforhodamine B (SRB) assay.[1]
While direct, side-by-side comparative data on the efficacy of leucovorin rescue for aminopterin versus methotrexate from a single in vitro study is limited in publicly available literature, the mechanistic differences strongly suggest that rescuing cells from aminopterin toxicity is more challenging. The extensive polyglutamylation of aminopterin leads to its prolonged intracellular retention, making it less susceptible to displacement and metabolic bypass by leucovorin compared to methotrexate.
Studies on edatrexate, an analog of aminopterin, have shown that leucovorin rescue is less effective for this compound than for methotrexate.[5] Furthermore, in vivo studies with aminopterin-antibody conjugates demonstrated that leucovorin administration had to be delayed by 48-72 hours to avoid completely negating the anti-tumor effect, indicating a more difficult rescue process.[6][7] This contrasts with standard high-dose methotrexate protocols where leucovorin rescue is typically initiated 24 hours post-infusion.[4] This clinical observation indirectly supports the hypothesis of a reduced efficacy of leucovorin rescue for aminopterin.
Table 2: Comparative Properties and Implications for Leucovorin Rescue
| Feature | Aminopterin | Methotrexate | Implication for Leucovorin Rescue |
|---|---|---|---|
| Cellular Uptake | More efficient[1] | Less efficient[1] | Higher intracellular aminopterin levels may require higher or more sustained leucovorin concentrations for effective rescue. |
| Polyglutamylation | More rapid and extensive[1][2] | Slower and less extensive[1][2] | Tightly bound polyglutamates are poorly displaced, making rescue less effective for aminopterin. |
| Intracellular Retention | Prolonged[1] | Shorter[1] | The longer residence time of aminopterin presents a greater challenge for reversal by leucovorin. |
| In Vitro Potency (IC50) | Higher (e.g., 17 nM)[1] | Lower (e.g., 78 nM)[1] | Higher potency is coupled with a narrower therapeutic window and more difficult rescue. |
Experimental Methodologies
The following provides a generalized protocol for assessing antifolate cytotoxicity and the efficacy of leucovorin rescue in a cell culture model.
In Vitro Leucovorin Rescue Assay
Objective: To determine the concentration of leucovorin required to rescue cultured cells from aminopterin- or methotrexate-induced cytotoxicity.
Materials:
-
Cancer cell line (e.g., CCRF-CEM, H2052)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Aminopterin and Methotrexate stock solutions (e.g., 1 mM in DMSO)
-
Leucovorin stock solution (e.g., 10 mM in sterile water)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Addition: Add serial dilutions of aminopterin or methotrexate to the wells.
-
Leucovorin Addition: To rescue sets of wells, add a fixed concentration of leucovorin (e.g., 1 µM) either concurrently with the antifolate or after a specified time interval (e.g., 24 hours).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an MTT or other suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for aminopterin and methotrexate in the absence and presence of leucovorin. The shift in IC50 indicates the efficacy of the rescue.
Conclusion and Future Directions
The available evidence strongly indicates that aminopterin is a more potent cytotoxic agent than methotrexate, primarily due to its superior cellular uptake and more extensive polyglutamylation, which leads to prolonged intracellular drug retention.[1][2] These same factors, however, logically diminish the efficacy of leucovorin rescue for aminopterin-induced toxicity. The tightly bound intracellular pool of aminopterin polyglutamates is less amenable to reversal by the metabolic bypass that leucovorin provides.
This disparity in rescue efficacy is a critical factor in why methotrexate, despite its lower intrinsic potency, has a superior therapeutic index and remains the standard of care in clinical practice.[1] The more predictable toxicity profile of methotrexate can be more reliably managed with established leucovorin rescue protocols.
For drug development professionals, these findings underscore the importance of considering not only the on-target potency of a drug candidate but also its cellular transport and metabolic fate. For antifolates, the efficiency of polyglutamylation is a double-edged sword: it enhances anti-tumor activity but complicates rescue strategies. Future research should aim to generate direct comparative data on leucovorin rescue efficacy for these two agents to precisely quantify this difference. Such studies would be invaluable for designing novel antifolates with an optimized balance of potency and a manageable safety profile that is amenable to rescue strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction in the toxicity of aminopterin—monoclonal-antibody conjugates by leucovorin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction in the toxicity of aminopterin--monoclonal-antibody conjugates by leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Aminopterine
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like aminopterine is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe management of this compound waste, ensuring compliance with regulatory standards and minimizing risk.
Immediate Safety and Handling Precautions
This compound is a highly toxic and hazardous substance that requires stringent safety protocols. Before commencing any disposal procedure, ensure the following precautions are in place:
-
Personal Protective Equipment (PPE): A lab coat, safety goggles with side shields, and nitrile gloves are mandatory. For tasks with a risk of aerosolization or when handling larger quantities, a respirator is necessary.[1]
-
Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Hygiene: Avoid all personal contact with the substance. Do not eat, drink, or smoke in handling areas. Thoroughly wash hands after any procedure involving this compound.[1]
-
Spill Management: In the event of a minor spill, carefully sweep the solid material to avoid dust generation and place it in a sealed, labeled hazardous waste container. For major spills, evacuate the area immediately and contact the appropriate emergency response team. Do not allow this compound to enter drains or waterways.[1]
Standard Disposal Protocol: The Mandated Approach
The primary and required method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service.[1] This ensures the complete and safe destruction of the compound, typically via high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical or biological waste. All contaminated materials, including vials, pipette tips, gloves, and labware, must be segregated as cytotoxic waste.[1][2]
-
Containerization:
-
Solid Waste: Whenever possible, place solid this compound waste in its original container.[1]
-
Contaminated Labware: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste: this compound" and the appropriate hazard symbols (e.g., toxic).[1]
-
Sharps: Used syringes, needles, and other sharps must be placed directly into an approved sharps container without being crushed, clipped, or recapped.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection of the waste by an approved and licensed hazardous waste disposal company. Ensure all institutional and regulatory paperwork is completed accurately.[1]
-
Final Disposal: The recommended final disposal method for antineoplastic agents like this compound is high-temperature incineration at a secure chemical landfill.[1][2]
Experimental Protocols for Chemical Inactivation
While professional disposal is the standard, the following experimental protocols for chemical inactivation are provided for informational purposes. These methods are based on established chemical principles for the degradation of similar compounds. Researchers must perform pilot tests and analytical validation to confirm the complete inactivation of this compound before disposing of the treated waste as non-hazardous.
Quantitative Data for Experimental Inactivation
| Parameter | Photodegradation Protocol | Oxidation with Potassium Permanganate |
| Initial Concentration | Below 1 mg/mL | Not specified, dilute with water |
| pH | 6.5 - 7.5 (Neutral) | Not specified |
| Reagent | Broad-spectrum light (>300 nm) | 5% (w/v) Potassium Permanganate Solution |
| Duration | Not specified | Minimum of 2 hours |
| Temperature | Room Temperature | Room Temperature |
| Container | Transparent, UV-permeable (e.g., borosilicate glass) | Suitable container within a chemical fume hood |
Detailed Methodologies for Experimental Inactivation
Photodegradation Protocol
Aqueous solutions of this compound have been shown to lose cytotoxicity when exposed to fluorescent room light, which causes the cleavage of the C9-N10 methylene-anilino bond.
-
Preparation: In a transparent, UV-permeable container (e.g., borosilicate glass), dilute the aqueous this compound waste solution with water to a concentration below 1 mg/mL. Adjust the pH of the solution to a neutral range (pH 6.5-7.5).[1]
-
Irradiation: Expose the solution to a broad-spectrum light source with wavelengths greater than 300 nm. A standard laboratory fluorescent light bank can be used.[1]
-
Analysis and Disposal: Following the reaction period, analyze an aliquot of the solution to confirm the absence of this compound. Once complete inactivation is confirmed, the solution may be neutralized and disposed of in accordance with local regulations for non-hazardous aqueous waste.[1]
Oxidation with Potassium Permanganate
Oxidation using potassium permanganate is a common method for the degradation of antineoplastic drugs.
-
Preparation: In a suitable container within a chemical fume hood, dilute the this compound waste with water.
-
Oxidation: Slowly add a 5% (w/v) solution of potassium permanganate to the this compound solution while stirring. Continue stirring the solution for a minimum of 2 hours at room temperature.[1]
-
Analysis and Disposal: After the reaction period, analyze a sample of the solution to confirm the complete degradation of this compound. Neutralize the pH of the solution and dispose of it according to local regulations for non-hazardous chemical waste.[1]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of this compound waste and the procedural steps for handling spills.
Caption: Standard workflow for this compound waste disposal.
Caption: Procedural flow for managing this compound spills.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Aminopterin
Essential protocols for the safe management and disposal of Aminopterin, a potent cytotoxic and teratogenic compound, are critical for protecting researchers and scientists in drug development. Due to its hazardous nature, including being fatal if swallowed and its potential to impair fertility or harm an unborn child, stringent adherence to safety measures is paramount.[1][2][3] This guide provides detailed procedural information for the safe handling and disposal of Aminopterin, with a focus on personal protective equipment (PPE).
Personal Protective Equipment (PPE) Specifications
A comprehensive PPE strategy is the primary defense against exposure to Aminopterin. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specifications |
| Hand Protection | Gloves: Nitrile or low-protein, powder-free latex gloves are recommended. For individuals with latex allergies, nitrile gloves are the preferred option.[1] Double Gloving: The practice of wearing two pairs of gloves is recommended to minimize exposure risk.[1][4] Glove Integrity: Always inspect gloves for tears or punctures before use. Contaminated gloves must be replaced immediately.[1] |
| Body Protection | Laboratory Coat/Gown: For quantities up to 500 grams, a standard laboratory coat may be sufficient.[1][4] Disposable Gown: For larger quantities or when there is a risk of splashing, a disposable, closed-front gown with knit cuffs, made of a low-permeability material like Tyvek, is required.[1][4] |
| Eye and Face Protection | Safety Glasses: The minimum requirement is safety glasses with side shields.[1] Chemical Goggles: In situations with a higher risk of splashes, chemical goggles should be worn.[1] Face Shield: For broader protection against splashes, a face shield should be used in conjunction with goggles.[1] |
| Respiratory Protection | Ventilation: Always handle Aminopterin in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or aerosols.[1][5] Respirator: A fit-tested N95 or N100 respirator may be necessary when there is a risk of generating airborne powder or aerosols.[6] |
Experimental Protocols: Step-by-Step Handling and Disposal
Handling Procedure:
-
Preparation: Before beginning work, ensure the designated area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary PPE and equipment.[1]
-
Weighing and Reconstitution: Handle solid Aminopterin with care to prevent dust generation. When preparing solutions, perform the dissolution within a chemical fume hood.[1]
-
Post-Handling: After handling, decontaminate the work surface with an appropriate cleaning solution.[1]
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[1][7] Work clothes should be laundered separately from personal clothing.[1][4]
Disposal Plan:
Aminopterin is classified as antineoplastic (cytotoxic) waste and requires special disposal procedures.[1]
-
Segregation: All materials contaminated with Aminopterin, including unused product, empty containers, gloves, and gowns, must be segregated as cytotoxic waste.[1]
-
Containment: Place all contaminated waste into color-coded, leak-proof, and clearly labeled containers specifically designed for cytotoxic materials.[1][5] Sharps should be disposed of in a designated sharps container.[1]
-
Final Disposal: The sealed containers must be disposed of through an approved hazardous waste disposal service, which typically involves high-temperature incineration.[1][5]
Visualizing Safety: Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the handling and disposal procedures for Aminopterin.
Spill Management
Immediate and appropriate response to a spill is crucial to prevent contamination.
-
Minor Spills: Alert personnel in the immediate area.[1] Wearing appropriate PPE, including a respirator, cover the spill with an absorbent material like sand or vermiculite.[1] Gently sweep or vacuum the material into a labeled, sealable container for hazardous waste disposal. The vacuum must be equipped with a HEPA filter.[1][4] Decontaminate the area and all cleanup equipment.[1]
-
Major Spills: Evacuate the area immediately and restrict access.[1] Contact the appropriate emergency response team.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
